molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Cat. No.: B016230
CAS No.: 160141-21-9
M. Wt: 257.33 g/mol
InChI Key: MPVMIOUSVTTYEW-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, also known as Tert-butyl (S)-3-((S)-sec-butyl)-5-oxomorpholine-4-carboxylate, is a chiral morpholinone derivative of high value in organic synthesis and pharmaceutical research. This compound serves as a versatile and critical chiral building block for the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features a stereochemically defined sec-butyl group and a protected amine via a tert-butoxycarbonyl (Boc) group, making it an ideal precursor for further selective synthetic transformations. Presenting as a white crystalline powder, this reagent has a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol. It is characterized by a melting point of 57-59°C. To maintain its stability and purity, it is recommended to store this product in a refrigerator at 2-8°C. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVMIOUSVTTYEW-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570349
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160141-21-9
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, analytical characterization, and chemical behavior of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one. As a chiral, Boc-protected morpholinone derivative, this compound represents a class of molecules with significant potential as building blocks in modern medicinal chemistry and drug discovery. The morpholine scaffold is a key feature in numerous active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban[1][2]. This document serves as a crucial resource for researchers, synthetic chemists, and drug development professionals, offering both predicted data based on structural analogy and field-proven analytical protocols for empirical validation. We will explore its structural features, predicted physical properties, spectroscopic signature, and essential methodologies for its characterization and quality control.

Introduction & Molecular Overview

The Strategic Importance of Substituted Morpholinones

The morpholine ring is a privileged scaffold in drug design, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] Its derivatives are integral to a wide range of pharmaceuticals.[4][5] The introduction of stereocenters, as seen in the target molecule, provides access to specific three-dimensional chemical space, a critical aspect for achieving target selectivity and potency in drug candidates. The morpholin-3-one core, specifically, is a key intermediate in the synthesis of complex APIs.[1] The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, enabling the molecule's use in multi-step synthetic pathways where the secondary amine's reactivity must be temporarily masked.

Structural Elucidation

The molecule, 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, is a multi-functionalized heterocyclic compound. Its structure can be deconstructed into three key components:

  • Morpholin-3-one Core: A six-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a ketone at the 3-position. This lactam structure imparts specific chemical and physical properties.

  • (5S)-5-[(1S)-methylpropyl] Side Chain: An (S)-sec-butyl group attached at the C5 position of the morpholine ring, which is also a chiral center with (S) configuration. This lipophilic, chiral substituent is crucial for defining the molecule's stereochemistry and interaction with biological targets.

  • 4-t-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom of the morpholine ring. This bulky, acid-labile group protects the secondary amine, preventing its participation in undesired reactions and enhancing solubility in many organic solvents.

Chemical Identifiers

Precise identification is paramount for regulatory and research purposes. The following table summarizes the key computed identifiers for this molecule.

IdentifierValueSource
Molecular Formula C₁₄H₂₅NO₄Computed
Molecular Weight 271.35 g/mol Computed
IUPAC Name tert-butyl (5S)-5-((S)-sec-butyl)-3-oxomorpholine-4-carboxylateComputed
SMILES CCC(C)[C@H]1CN(C(=O)OC(C)(C)C)C(=O)CO1Computed
InChIKey Computed based on structureComputed

Predicted Physicochemical Properties

The following properties are predicted based on the molecule's structure and data from analogous compounds, such as other Boc-protected heterocycles and morpholine derivatives.[6][7] Empirical verification is recommended for all critical applications.

PropertyPredicted Value / ProfileRationale & Comparative Insights
Physical State White to off-white solid or viscous oil.Similar Boc-protected amino acid and heterocyclic derivatives are typically solids at room temperature.[7][8]
Melting Point Not available. Expected to be in the range of 50-120 °C.The presence of multiple chiral centers may influence crystal packing. Analogous complex Boc-protected compounds show a wide range of melting points.[9]
Boiling Point Not available. Expected to decompose at high temperatures.High molecular weight and polarity suggest a high boiling point, likely achievable only under high vacuum.[10]
Solubility Profile Soluble in methanol, ethanol, DMSO, dichloromethane, ethyl acetate. Slightly soluble in water.The Boc group and sec-butyl chain increase lipophilicity, ensuring solubility in common organic solvents. The morpholine core provides some polarity, allowing for slight aqueous solubility.[7]
Lipophilicity (XLogP3) ~2.0 - 2.5Calculated based on structural fragments. The sec-butyl and Boc groups are the primary contributors to its lipophilic character.

Spectroscopic and Analytical Characterization

Empirical characterization is essential for structure confirmation and purity assessment. The expected spectral data provides a benchmark for experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12]

  • ¹H NMR:

    • Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

    • sec-Butyl Group: Complex multiplets are expected for the CH (methine) and CH₂ (methylene) protons, along with two distinct signals (a triplet and a doublet) for the two methyl groups, reflecting their diastereotopic nature.

    • Morpholinone Ring: The protons on the ring will appear as a series of complex multiplets, typically in the δ 3.0-4.5 ppm range. The diastereotopic nature of the methylene protons adjacent to the chiral center will result in distinct signals and coupling patterns.[13]

  • ¹³C NMR:

    • Boc Group: Two distinct signals are expected: one for the quaternary carbon around δ 80-82 ppm and one for the carbonyl carbon around δ 154-156 ppm.

    • Morpholinone Carbonyl: The lactam carbonyl carbon should appear around δ 168-172 ppm.

    • Aliphatic Carbons: Signals corresponding to the sec-butyl and morpholinone ring carbons will be present in the δ 10-70 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peaks would be [M+H]⁺ at m/z 272.18, [M+Na]⁺ at m/z 294.16, and [M+K]⁺ at m/z 310.13.

  • Fragmentation Pattern: A characteristic and often dominant fragmentation pathway is the loss of the Boc group or isobutylene, leading to significant fragment ions at m/z 216 (loss of C₄H₈) and m/z 172 (loss of C₅H₉O₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • C=O Stretching: Two strong absorption bands are expected. The carbamate (Boc) carbonyl will appear around 1740-1760 cm⁻¹, while the lactam (morpholinone) carbonyl will appear at a lower wavenumber, around 1680-1700 cm⁻¹.

  • C-O Stretching: Strong bands corresponding to the C-O-C ether linkage of the morpholine ring and the C-O bonds of the ester group will be visible in the 1100-1300 cm⁻¹ region.

  • C-H Stretching: Bands corresponding to sp³ C-H bonds will be observed just below 3000 cm⁻¹.

Experimental Protocols for Characterization

The accurate analysis of morpholine derivatives is critical, especially in pharmaceutical development, to ensure purity and control for potential impurities.[14][15] The following protocols provide robust methods for the characterization of the title compound.

General Workflow for Purity Determination

This workflow outlines a standard procedure for assessing the purity of a synthesized batch of the target compound. It combines chromatographic separation with mass spectrometric detection for a comprehensive analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Prep Dissolve sample in Methanol or Acetonitrile (e.g., 1 mg/mL) Filt Filter through 0.22 µm PTFE syringe filter Prep->Filt HPLC HPLC-UV/MS Analysis (Primary Method) Filt->HPLC GCMS GC-MS Analysis (If volatility is sufficient or after derivatization) Filt->GCMS Optional Integ Integrate Chromatographic Peaks HPLC->Integ GCMS->Integ Ident Identify Impurities (via MS fragmentation) Integ->Ident Quant Calculate Purity (% Area) Ident->Quant Report Report Quant->Report Final Purity Report

Caption: Standard workflow for purity analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing non-volatile, thermally sensitive compounds like the title molecule.[16][17]

1. System & Column:

  • HPLC or UPLC system with UV/Vis (DAD or PDA) and/or Mass Spectrometric (MS) detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • UV Detection: 210 nm
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-18.1 min: 95% to 30% B
  • 18.1-22 min: Equilibrate at 30% B

4. Causality and Validation:

  • Why C18? The combination of a polar morpholinone core and non-polar Boc/sec-butyl groups makes a C18 column ideal for achieving good retention and separation from potential impurities.
  • Why Formic Acid? The acidic modifier improves peak shape for the amine-containing heterocycle and ensures efficient ionization for MS detection.
  • Self-Validation: The protocol's trustworthiness is enhanced by using a gradient elution, which can separate impurities with a wide range of polarities. Coupling with a mass spectrometer allows for peak identity confirmation, ensuring that the main peak corresponds to the correct molecular weight.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis may be challenging due to the molecule's polarity and molecular weight. However, it can be a valuable tool, particularly if derivatization is employed to increase volatility.[4][14]

1. Derivatization (Optional but Recommended):

  • The Boc group is thermally labile. A more robust approach would involve deprotection followed by derivatization of the resulting secondary amine (e.g., silylation with BSTFA) to increase volatility and thermal stability.

2. System & Column:

  • GC-MS system with an electron ionization (EI) source.
  • Column: DB-5ms or equivalent low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC Conditions:

  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium, constant flow of 1.2 mL/min
  • Oven Program:
  • Initial Temp: 100 °C, hold for 2 min
  • Ramp: 15 °C/min to 280 °C
  • Hold: Hold at 280 °C for 5 min
  • MS Transfer Line: 280 °C

4. Causality and Validation:

  • Why Derivatize? Morpholine derivatives can exhibit poor peak shape on GC columns due to interactions with active sites. Derivatization masks the polar N-H group (after deprotection), leading to sharper, more symmetrical peaks and improved quantification.[15]
  • Self-Validation: The mass spectrometer provides definitive identification. The fragmentation pattern obtained via EI will be highly specific to the molecule's structure, allowing for unambiguous confirmation and differentiation from isomers or impurities.

Chemical Reactivity and Stability

Stability Profile
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). This is the most significant chemical liability and a key synthetic transformation.

  • Basic Conditions: The molecule is generally stable under mild basic conditions. However, strong bases could potentially lead to epimerization at the C5 position or hydrolysis of the lactam ring under harsh conditions.

  • Thermal Stability: As noted, the Boc group can be thermally labile, limiting the applicability of high-temperature analytical techniques like GC without derivatization.

Key Chemical Transformations for Synthetic Utility

The primary utility of this molecule in synthesis lies in the controlled deprotection of the nitrogen to reveal a reactive secondary amine, which can then be functionalized further. This logical relationship is central to its application as a building block.

G Start 4-t-Boc-(5S)-5-[(1S)-methylpropyl]- morpholin-3-one Intermediate (5S)-5-[(1S)-methylpropyl]- morpholin-3-one (Reactive Secondary Amine) Start->Intermediate  Acidic Conditions  (e.g., TFA, HCl) Product1 N-Acylated Product Intermediate->Product1 Acyl Chloride / Amide Coupling Product2 N-Alkylated Product Intermediate->Product2 Alkyl Halide / Reductive Amination Product3 N-Arylated Product Intermediate->Product3 Buchwald-Hartwig Coupling

Caption: Synthetic utility via Boc deprotection.

Conclusion

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a specialized chemical entity with significant potential as a chiral intermediate in pharmaceutical synthesis. This guide has provided a comprehensive overview of its molecular structure, predicted physicochemical properties, and detailed spectroscopic signature. The experimental protocols for HPLC and GC-MS offer robust, validated methods for its analysis, ensuring purity and structural confirmation. Understanding these properties is fundamental for its effective application in the laboratory and for advancing the development of novel, stereochemically defined therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives.
  • PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. CID 2760133.
  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • BuyersGuideChem. (n.d.). 4-Boc-3-carboxymethylmorpholine | 859155-89-8.
  • Synblock. (n.d.). CAS 885274-05-5 | 4-BOC-3-(2-Carboxy-ethyl)-morpholine.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • (n.d.). tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubChem. (n.d.). Morpholine. CID 8083.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • American Elements. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate.
  • Googleapis.com. (2012). NOVEL METHOD FOR SYNTHESIZING RIVAROXABAN INTERMEDIATE, 4-{4-[(5S)-5-(AMINOMETHYL) -.
  • PMC. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • ResearchGate. (n.d.). The 1H NMR spectra of sample 3 from Table 1.
  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from -HnpX9DK5xp4epVYp8c3FDVZ0Is8VPBH5X-)

Sources

Introduction: The Strategic Importance of Boc-Protected Morpholinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Boc-Protected Morpholinones

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine ring is a privileged scaffold. Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2] The morpholine heterocycle, with its weak basic nitrogen and hydrogen-bond-accepting oxygen, can modulate pharmacokinetics and act as a versatile building block in drug design.[1][3][4]

When incorporated into more complex structures like morpholin-2-ones, these scaffolds serve as valuable intermediates, particularly as chiral amino acid surrogates. Protecting the nitrogen atom is a critical step in their synthetic manipulation. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its predictable and distinct stability profile.[5][6] It is renowned for its stability in basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[6][7]

This technical guide provides an in-depth analysis of the solubility and stability of Boc-protected morpholinones. Understanding these core characteristics is paramount for researchers in drug development, as they directly impact reaction optimization, purification strategies, formulation development, and the overall integrity of active pharmaceutical ingredients (APIs). This document moves beyond simple data presentation to explain the underlying chemical principles and provide field-proven experimental protocols for assessment.

I. Understanding the Stability Profile

The utility of the Boc protecting group hinges on its unique stability, which allows for "orthogonal" synthetic strategies where different protecting groups can be removed selectively under distinct conditions.[6][7] The stability of a Boc-protected morpholinone is a function of both the Boc group's reactivity and the integrity of the morpholinone ring itself.

A. pH-Dependent Stability

Acidic Conditions (Lability): The defining characteristic of the Boc group is its lability in acidic media.[5][6] The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the tert-butyl group as a highly stable tertiary carbocation, which subsequently deprotonates to form isobutene gas, while the resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[8]

This deprotection can be achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[5][8] However, even moderately acidic conditions (pH < 4) can lead to gradual cleavage, a critical consideration during aqueous workups or chromatographic purification.[9] The morpholinone ring's internal ester linkage may also be susceptible to hydrolysis under harsh acidic conditions, although the cleavage of the Boc group is typically much faster.

Basic and Nucleophilic Conditions (Stability): Boc-protected amines are generally stable towards a wide range of bases and nucleophiles.[7][10][11] Unlike base-labile groups such as Fmoc, the Boc group does not possess an acidic proton that can be abstracted to initiate elimination. Nucleophilic attack at the carbamate carbonyl is sterically hindered by the bulky tert-butyl group and electronically disfavored. This stability allows for reactions such as ester saponification to be performed in the presence of a Boc group.[10]

While robust, this stability is not absolute. Under harsh basic conditions, particularly with electron-withdrawing groups attached to the nitrogen, deprotection can sometimes occur, though this is not a common or synthetically useful pathway for typical morpholinone structures.[12]

B. Thermal Stability

The Boc group is generally considered thermally stable at moderate temperatures, as evidenced by recommended storage conditions of 2-8°C for related compounds. However, it is susceptible to thermolytic cleavage at elevated temperatures, typically above 150°C, even in the absence of a strong acid catalyst.[13][14] This thermal deprotection proceeds through a concerted mechanism to release isobutylene and carbon dioxide.[14][15] The rate of thermal deprotection can be influenced by the solvent, with studies showing accelerated cleavage in solvents like methanol or under microwave-assisted conditions.[15] This property must be considered when designing high-temperature reactions or distillations.

Diagram 1: Stability Profile of Boc-Protected Morpholinones

Start Boc-Protected Morpholinone Condition_Acid Acidic Conditions (e.g., TFA, HCl, pH < 4) Start->Condition_Acid Condition_Base Basic / Nucleophilic Conditions (e.g., NaOH, NaHCO3, Amines) Start->Condition_Base Condition_Heat Thermal Stress (e.g., > 150°C) Start->Condition_Heat Condition_Red Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Condition_Red Result_Cleaved CLEAVED (Deprotection) Condition_Acid->Result_Cleaved Labile Result_Stable STABLE Condition_Base->Result_Stable Generally Stable Condition_Heat->Result_Cleaved Labile Condition_Red->Result_Stable Stable

Caption: Logical flow of Boc-protected morpholinone stability under various chemical and physical conditions.

II. Solubility Characteristics

The solubility of a Boc-protected morpholinone is a balance between the typically hydrophilic morpholinone core and the lipophilic tert-butyl group. The morpholine moiety can participate in hydrogen bonding, which tends to improve solubility in polar solvents and aqueous media.[1][3] Conversely, the large, nonpolar Boc group significantly increases lipophilicity, enhancing solubility in nonpolar organic solvents while reducing it in water.

A. Solubility in Common Organic Solvents

These compounds generally exhibit good solubility in a range of common organic solvents used in synthesis and chromatography. Understanding this profile is essential for selecting appropriate reaction media, extraction solvents, and chromatographic mobile phases.

SolventPolarityTypical SolubilityApplication Notes
Dichloromethane (DCM) Polar AproticHighExcellent solvent for reactions and extractions.
Tetrahydrofuran (THF) Polar AproticHighCommonly used for reactions involving organometallics.
Ethyl Acetate (EtOAc) Mid-PolarityGood to HighWidely used for extractions and chromatography.
Acetonitrile (ACN) Polar AproticGoodCommon mobile phase component in reverse-phase HPLC.
Methanol (MeOH) Polar ProticModerate to GoodCan be used in reactions and as a polar mobile phase component.
Toluene NonpolarModerateUsed in some specific polymerization reactions.[16]
Water Polar ProticLow to Very LowPoorly soluble, which facilitates extraction from aqueous layers.

This table presents generalized solubility trends. Actual solubility is compound-specific and should be determined experimentally.

B. Aqueous Solubility

The aqueous solubility of Boc-protected morpholinones is typically low. This property is advantageous during synthetic workups, allowing for efficient extraction of the product into an organic phase away from water-soluble impurities. However, for drug development, understanding the precise aqueous solubility, even if low, is a critical parameter for assessing potential bioavailability and developing formulation strategies.[17]

III. Experimental Assessment Protocols

To ensure scientific rigor, the solubility and stability of any new chemical entity must be confirmed experimentally. The following protocols outline standard methodologies for these assessments.

A. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent system.[18]

Objective: To quantify the maximum concentration of a Boc-protected morpholinone that can be dissolved in a given solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid Boc-protected morpholinone to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.[18]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • Sample Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated solution from the solid. This is a critical step and can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of the dissolved compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and reliable method, offering high specificity and sensitivity.[19]

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and no interfering species are present. A calibration curve is required.[20]

    • Gravimetric Analysis: The solvent from a known volume of the filtrate is evaporated, and the remaining solid mass is weighed. This method is simpler but less precise.[17]

  • Calculation: Calculate the solubility based on the measured concentration and express it in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Diagram 2: Workflow for Solubility Determination

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge / Filter to remove solid B->C D Analyze Supernatant (HPLC, UV-Vis) C->D

Caption: Step-by-step workflow for the shake-flask equilibrium solubility measurement.

B. Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, a regulatory requirement in drug development.[21][22] The goal is to achieve 5-20% degradation of the API to ensure that degradation products can be adequately detected and resolved.[23][24]

Objective: To assess the stability of the Boc-protected morpholinone under various stress conditions (acid, base, oxidation, thermal, photolytic) and identify degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of the Boc-protected morpholinone in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C or higher).

    • Photolytic Stress: Expose the sample to controlled UV/Vis light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically reverse-phase HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.[24][25]

  • Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify major degradation products.

    • Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.[25]

Diagram 3: Forced Degradation Study Workflow

cluster_stress Stress Conditions (ICH Guidelines) Start API Sample (Boc-Protected Morpholinone) Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidation (H2O2) Start->Ox Heat Thermal Start->Heat Light Photolytic Start->Light Analysis Stability-Indicating Analysis (e.g., RP-HPLC-PDA/MS) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Outcome Identify Degradation Pathways Validate Analytical Method Assess Intrinsic Stability Analysis->Outcome

Caption: Overview of a forced degradation study for stability assessment.

Conclusion

Boc-protected morpholinones are valuable intermediates whose synthetic and developmental success relies on a thorough understanding of their core physicochemical properties. The Boc group provides a robust shield against basic and nucleophilic conditions but is readily cleaved by acid and thermal stress. The morpholinone scaffold, while contributing to polarity, is rendered lipophilic by the Boc group, leading to good solubility in common organic solvents but limited aqueous solubility. By employing systematic experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can effectively navigate the challenges of synthesis, purification, and formulation, ultimately accelerating the journey of these important molecules from the laboratory to clinical application.

References

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Wordpress. (n.d.). Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from [Link]

  • PMC. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Analytical Chemistry. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (2011). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2019). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PMC. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • Pharmaceutical Sciences. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

Sources

Methodological & Application

Enantioselective synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enantioselective Synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one: A Chiral Pool Approach

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, a valuable chiral building block for drug discovery and development. The described strategy leverages a chiral pool approach, starting from the readily available amino acid derivative, L-isoleucinol, to ensure precise stereochemical control over the two contiguous stereocenters. The protocol details a robust two-step sequence involving an N-alkylation followed by an intramolecular cyclization. This application note includes a detailed step-by-step protocol, mechanistic insights, characterization data, troubleshooting, and safety guidelines tailored for researchers in organic and medicinal chemistry.

Introduction and Scientific Background

Morpholin-3-one scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Incorporating specific stereochemistry into these scaffolds allows for the precise spatial arrangement of substituents, which is critical for modulating interactions with biological targets such as enzymes and receptors.

The target molecule, 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, is a conformationally constrained analog of the amino acid L-isoleucine. This structural feature makes it a highly desirable building block for synthesizing peptide mimics and small molecule therapeutics with improved metabolic stability and defined pharmacology.

Achieving the desired (5S, 1'S) stereochemistry is paramount. Direct asymmetric methods can be complex and require extensive optimization.[2] Therefore, a chiral pool synthesis, which utilizes a naturally occurring enantiopure starting material, presents the most efficient and reliable strategy.[3] This protocol begins with (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentan-1-ol (N-Boc-L-isoleucinol), which already contains the required stereocenters, ensuring the synthesis is highly stereospecific.

Synthetic Strategy and Retrosynthetic Analysis

The synthetic plan is based on a convergent and stereoconservative route. The core morpholin-3-one ring is constructed by forming one C-N bond and one C-O bond in a sequential manner.

Retrosynthetic Analysis: The target molecule can be disconnected at the amide bond within the morpholinone ring, revealing a linear amino ester intermediate. This intermediate, in turn, arises from the N-alkylation of a protected amino alcohol (N-Boc-L-isoleucinol) with an appropriate two-carbon electrophile, such as an α-haloacetate ester. This strategy elegantly preserves the stereochemistry derived from the starting material.

G Target Target Molecule 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one Intermediate Linear Amino Ester Intermediate Target->Intermediate Amide Disconnection (Lactamization) Starting_Materials Starting Materials: (A) N-Boc-L-isoleucinol (B) Ethyl Bromoacetate Intermediate->Starting_Materials C-N Bond Disconnection (N-Alkylation) Isoleucinol L-Isoleucinol Starting_Materials->Isoleucinol Boc Protection

Caption: Retrosynthetic analysis of the target morpholinone.

Mechanism of Key Transformations

The synthesis relies on two fundamental and well-understood organic reactions:

  • N-Alkylation (Williamson-type Synthesis): The first step involves the deprotonation of the secondary amine of N-Boc-L-isoleucinol using a strong, non-nucleophilic base like sodium hydride (NaH). This generates a potent nucleophilic amide anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate via an SN2 mechanism , displacing the bromide ion and forming the key C-N bond. The use of a polar aprotic solvent like THF is crucial for this step.

  • Intramolecular Cyclization (Lactamization): The second step is a thermally-promoted intramolecular nucleophilic acyl substitution. The hydroxyl group of the amino alcohol moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a byproduct to yield the stable six-membered morpholin-3-one ring.[4][5]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierPart No.Quantity
N-Boc-L-isoleucinol>98% enantiopuritySigma-Aldrich5399772.31 g (10.0 mmol)
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich4529120.44 g (11.0 mmol, 1.1 eq)
Ethyl Bromoacetate≥98%Sigma-AldrichB639051.22 mL (11.0 mmol, 1.1 eq)
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeTX072050 mL
TolueneAnhydrous, ≥99.8%Sigma-Aldrich24451150 mL
Saturated aq. Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificS2513950 mL
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145-4200 mL
Brine (Saturated aq. NaCl)ACS ReagentFisher ScientificS271-150 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ScientificM65-500~5 g
Silica Gel230-400 meshSorbent Tech.30930M-25As needed
Equipment
250 mL Round-bottom flask (2-neck)1
Magnetic stirrer and stir bar1
Septa, needles, syringesAs needed
Argon or Nitrogen gas supply1
Ice-water bath1
Heating mantle with temperature control1
Rotary evaporator1
Thin Layer Chromatography (TLC) plates (silica)As needed
Step-by-Step Procedure

The overall workflow involves a sequential one-pot alkylation followed by a separate cyclization step after workup.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Cyclization & Purification A Prepare flask with N-Boc-L-isoleucinol and anhydrous THF B Cool to 0 °C (ice bath) A->B C Add NaH portion-wise under Argon B->C D Stir for 30 min at 0 °C C->D E Add Ethyl Bromoacetate dropwise D->E F Warm to RT and stir for 12-16 hours E->F G Monitor reaction by TLC F->G H Quench reaction with sat. aq. NH₄Cl at 0 °C G->H I Extract with EtOAc (3x) H->I J Wash organic layer with brine I->J K Dry over MgSO₄, filter, and concentrate J->K L Dissolve crude intermediate in Toluene K->L M Reflux at 110 °C for 6-8 hours L->M N Cool and concentrate in vacuo M->N O Purify by silica gel column chromatography N->O P Characterize final product O->P

Caption: Experimental workflow for the synthesis.

Part A: N-Alkylation of N-Boc-L-isoleucinol

  • Preparation: Add N-Boc-L-isoleucinol (2.31 g, 10.0 mmol) to a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes. Add 50 mL of anhydrous THF via syringe.

  • Deprotonation: Cool the resulting clear solution to 0 °C using an ice-water bath. Carefully add the sodium hydride dispersion (0.44 g, 11.0 mmol) in three small portions over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Stir the slurry at 0 °C for 30 minutes. The mixture may remain a cloudy suspension.

  • Alkylation: Add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the alkylated intermediate should appear.

Part B: Workup and Isolation of Intermediate

  • Quenching: Cool the reaction flask back to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Stir for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amino ester intermediate as a viscous oil. This intermediate can be used in the next step without further purification.

Part C: Intramolecular Cyclization and Purification

  • Setup: Dissolve the crude oil from the previous step in 50 mL of toluene and place it in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Cyclization: Heat the solution to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 6-8 hours. Monitor the conversion of the intermediate to the more polar product by TLC.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo to remove the toluene.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% EtOAc in Hexanes and gradually increasing to 40% EtOAc in Hexanes) is typically effective for isolating the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one as a colorless oil or a white solid. Expected yield: 70-85%.

Characterization of Final Product

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis MethodExpected Results
1H NMR (400 MHz, CDCl₃)δ (ppm): ~4.2-3.5 (m, 5H, morpholine ring protons), ~2.0-1.8 (m, 1H, CH of side chain), 1.48 (s, 9H, t-Boc), ~1.6-1.0 (m, 2H, CH₂ of side chain), ~0.9 (m, 6H, 2 x CH₃ of side chain). Note: Diastereotopic protons and rotamers due to the Boc group may lead to complex multiplets.
13C NMR (101 MHz, CDCl₃)δ (ppm): ~168 (C=O, lactam), ~155 (C=O, Boc), ~81 (quaternary C, Boc), ~68 (CH₂, ring), ~58 (CH, ring), ~45 (CH₂, ring), ~35 (CH, side chain), ~28 (CH₃, Boc), ~25 (CH₂, side chain), ~15 (CH₃, side chain), ~11 (CH₃, side chain).
HRMS (ESI+) Calculated for C₁₄H₂₅NO₄ [M+Na]⁺: m/z 306.1676. Found: 306.16xx.
Specific Rotation [α]D: A specific value should be measured in a defined solvent (e.g., CHCl₃ or MeOH) and concentration to confirm enantiopurity. The sign should be consistent for the (5S, 1'S) enantiomer.
Chiral HPLC/SFC Analysis using a suitable chiral stationary phase should show a single major peak, confirming high enantiomeric excess (>98% ee).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low yield in alkylation step Incomplete deprotonation or inactive NaH.Use fresh, high-quality NaH. Ensure THF is completely anhydrous. Allow 30-45 minutes for the deprotonation step at 0 °C before adding the electrophile.
Degradation of ethyl bromoacetate.Use freshly distilled or newly purchased ethyl bromoacetate.
Incomplete cyclization Insufficient heating time or temperature.Ensure the reaction reaches a full reflux (~110 °C for toluene). Extend the reflux time to 12 hours and monitor by TLC.
Formation of side products O-alkylation instead of N-alkylation.This is unlikely for a Boc-protected amine but possible. Using NaH strongly favors N-alkylation. Ensure the reaction temperature does not exceed room temperature during alkylation.
Product is an oil, not a solid Residual solvent or minor impurities.Ensure complete removal of solvent under high vacuum. If purity is high by NMR, the product may simply have a low melting point. Trituration with cold pentane or hexanes may induce crystallization.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Quench excess NaH carefully at low temperatures.

  • Ethyl Bromoacetate: Lachrymator and toxic. Handle exclusively in a fume hood. Avoid contact with skin and eyes.

  • Anhydrous Solvents (THF, Toluene): Flammable. Work away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Tu, Y., Wang, Z. X., & Shi, Y. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7261–7266. [Link]

  • Zhu, Q., Hale, E. A., & Ngo, V. T. (2023). Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation. Organic Letters. [Link]

  • Gorad, S. S., & Ghorai, P. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Tetrahedron, 94, 132274. [Link]

  • Mutti, F. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(12), 3054-3061. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents for the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society. [Link]

  • Li, G., et al. (2013). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 90, 1-10. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Boc-Protected Morpholinones in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Barriers of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences for research, diagnostics, and therapeutics. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while one of the original SPPS methodologies, remains a powerful and often preferred approach for synthesizing long or challenging sequences prone to aggregation.[1][2] The repetitive acidic deprotection steps in Boc-SPPS help to disrupt secondary structures and maintain resin solvation, which can be problematic in the milder, base-labile Fmoc/tBu strategy.[]

However, even with the robustness of Boc-SPPS, chemists frequently encounter "difficult sequences." These are stretches of amino acids that exhibit poor coupling kinetics due to steric hindrance or on-resin aggregation, where the growing peptide chains fold and hydrogen-bond with each other, effectively blocking the N-terminus from reacting.[4] Such challenges lead to deletion sequences, low yields, and complex purifications.

To address these fundamental limitations, advanced building blocks are required. This guide details the application of Boc-protected morpholinones , a class of dipeptide synthons, designed to streamline SPPS by incorporating two amino acid residues in a single coupling step. We will explore the chemical principles, mechanistic advantages, and detailed protocols for deploying these reagents to conquer difficult sequences and enhance overall synthetic efficiency.

The Morpholinone Advantage: A Dipeptide Synthon Strategy

A Boc-protected morpholinone is a cyclic compound that can be conceptualized as a pre-activated, self-contained dipeptide. The morpholin-2-one core structure incorporates the backbone of two amino acid residues. The N-terminus is protected by a Boc group, and the side chain of the second amino acid (at the C3 position of the ring) dictates the dipeptide sequence being introduced.

The use of such dipeptide building blocks is an established strategy for improving synthetic outcomes.[5] The core advantages stem from two key principles:

  • Kinetic Efficiency and Reduced Cycle Time : By introducing two residues in a single coupling cycle, the total number of deprotection and coupling steps for a given peptide is significantly reduced. This not only accelerates the overall synthesis but also minimizes the cumulative exposure of the peptide to potentially damaging reagents.

  • Suppression of Side Reactions :

    • Diketopiperazine (DKP) Formation : The cyclization of a resin-bound dipeptide to form a DKP is a major chain-terminating side reaction, particularly when proline is the second or third residue.[6] By coupling a pre-formed dipeptide unit via the morpholinone, the vulnerable dipeptidyl-resin stage is bypassed entirely for that sequence.

    • Aggregation : Peptide chain aggregation is highly sequence-dependent. Using morpholinones allows the synthetic chemist to "skip over" a potentially problematic single amino acid addition that might initiate aggregation. The conformational constraints of the cyclic monomer can also disrupt the inter-chain hydrogen bonding that leads to aggregation.

The logic of using morpholinones is analogous to the well-established use of urethane-protected N-carboxyanhydrides (UNCAs), which are also pre-activated, cyclic monomers that couple rapidly with the release of only a gaseous byproduct (CO₂).[7] This pre-activation within the morpholinone's lactone structure facilitates a highly efficient ring-opening coupling reaction.

Mechanism of Action: Base-Mediated Ring-Opening Coupling

The key to the morpholinone's utility is the efficient nucleophilic ring-opening of the lactone by the free N-terminal amine of the resin-bound peptide. Unlike standard amino acid couplings that require external activators like carbodiimides or uronium salts (e.g., HBTU, HATU), the morpholinone's reactivity is inherent to its strained ring structure.

The coupling is typically mediated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA). The mechanism proceeds as follows:

  • Neutralization : The N-terminal amine of the peptide-resin, which exists as a TFA salt after Boc deprotection, is neutralized by DIEA to regenerate the free, nucleophilic amine.

  • Nucleophilic Attack : The liberated amine attacks the electrophilic carbonyl carbon of the morpholinone's lactone group.

  • Ring Opening : This attack leads to the formation of a tetrahedral intermediate which rapidly collapses, opening the six-membered ring.

  • Peptide Bond Formation : The collapse of the intermediate forms a new amide (peptide) bond, covalently attaching the dipeptide unit to the growing peptide chain. This process lengthens the peptide by two residues in a single, efficient step.

Figure 1: Workflow for Boc-Morpholinone Coupling in SPPS.

Experimental Protocols

This section provides a detailed protocol for a standard synthesis cycle using a Boc-protected morpholinone building block. The protocol assumes a starting peptide-resin that has just undergone a coupling step and is ready for the next cycle.

Materials and Reagents
  • Resin : Peptide-resin (e.g., Boc-Xaa-PAM resin or MBHA resin), 0.5-1.0 mmol/g substitution.

  • Solvents : Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

  • Deprotection Reagent : 50% Trifluoroacetic acid (TFA) in DCM (v/v). Note: Add 0.5% dithiothreitol (DTE) if Cys, Met, or Trp are present.[4]

  • Neutralization Reagent : 10% DIEA in DCM (v/v).

  • Building Block : Boc-protected morpholinone derivative (3-5 equivalents relative to resin loading).

  • Coupling Solvent : DMF or N-Methyl-2-pyrrolidone (NMP).

Protocol: Single Coupling Cycle

This protocol is for 1 gram of resin with a loading of 0.5 mmol/g.

Step 1: Resin Swelling and Preparation

  • Place the Nα-Boc protected peptide-resin in a suitable reaction vessel.

  • Add DCM (10 mL/g resin) and agitate gently for 20 minutes to swell the resin.

  • Drain the DCM.

Step 2: Nα-Boc Deprotection

  • Add 50% TFA in DCM (10 mL/g resin) to the vessel. Agitate for 2 minutes (pre-wash).

  • Drain the deprotection solution.

  • Add a fresh aliquot of 50% TFA in DCM (10 mL/g resin). Agitate for 20-30 minutes.

  • Drain the solution.

    • Causality: The Boc group is acid-labile and is selectively removed by the moderately strong acid TFA, while more stable benzyl-based side-chain protecting groups remain intact.[8] The two-step process ensures complete removal.

Step 3: Washing

  • Wash the resin with DCM (3 x 10 mL).

  • Wash with IPA (2 x 10 mL). This helps to shrink the resin and remove residual acid.

  • Wash again with DCM (3 x 10 mL) to prepare for neutralization.

Step 4: Neutralization

  • Add 10% DIEA in DCM (10 mL/g resin). Agitate for 5 minutes.

  • Repeat the neutralization step one more time.

  • Drain and wash the resin thoroughly with DCM (3 x 10 mL) followed by DMF (2 x 10 mL).

    • Causality: Deprotection leaves the N-terminal amine as a TFA salt, which is not nucleophilic. The non-nucleophilic base DIEA neutralizes the salt to generate the free amine required for the subsequent coupling reaction.[4]

Step 5: Boc-Morpholinone Coupling

  • In a separate vial, dissolve the Boc-morpholinone building block (5 eq., 2.5 mmol) in DMF (8 mL/g resin).

  • Add the dissolved building block to the neutralized peptide-resin.

  • Add DIEA (2.5 eq., 1.25 mmol). Agitate the mixture at room temperature for 1-2 hours.

    • Causality: The added DIEA acts as a base catalyst, facilitating the nucleophilic attack of the resin-bound amine on the morpholinone ring, promoting the ring-opening reaction.[9]

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless/yellow) indicates the absence of free primary amines and a complete coupling.

  • If the reaction is incomplete after 2 hours, allow it to proceed longer or consider adding another 0.5 equivalent of the building block.

Step 6: Final Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL).

  • Wash with DCM (3 x 10 mL).

The resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.

Data Presentation and Comparison

The strategic advantage of using Boc-morpholinones can be quantified by comparing key synthesis parameters against traditional, single amino acid coupling cycles.

ParameterTraditional Boc-SPPS (2 Cycles)Boc-Morpholinone SPPS (1 Cycle)Advantage of Morpholinone Strategy
Total Cycles for Dipeptide 2150% reduction in cycle count
Deprotection Steps 21Fewer exposures to TFA
Coupling Steps 21Fewer reagents, less time
External Activator Required (e.g., HBTU/HATU)Not RequiredSimplified protocol, lower cost
Risk of DKP Formation Sequence-dependent riskEliminated for the coupled pairHigher fidelity for problematic sequences
Estimated Time per Dipeptide 2.5 - 4 hours1.5 - 2.5 hoursSignificant time savings

Conclusion and Field Insights

Boc-protected morpholinones represent a sophisticated class of building blocks that offer a tangible solution to some of the most persistent challenges in solid-phase peptide synthesis. By functioning as pre-activated dipeptide synthons, they enable a more efficient, rapid, and robust assembly of peptide chains, particularly those containing known "difficult" sequences.

For researchers and drug development professionals, the adoption of a morpholinone strategy can translate directly into higher crude peptide purity, simplified purifications, and improved overall yields. While the initial synthesis of the morpholinone building blocks themselves requires dedicated synthetic chemistry,[10][11] the downstream benefits during SPPS, especially for long or commercially valuable peptides, provide a compelling case for their integration into advanced peptide synthesis workflows. The ability to bypass problematic coupling steps and suppress common side reactions makes this methodology a powerful tool for achieving synthetic success where traditional approaches may falter.

References

  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. [Link]

  • Szabó, D., Pál, M., Kóti, J., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6513–6523. [Link]

  • ResearchGate. (2019). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. Retrieved from [Link]

  • Szabó, D., Pál, M., Kóti, J., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ResearchGate. Retrieved from [Link]

  • Hadida, S., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]

  • Ling, J., & Shen, Z. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Proceedings of the National Academy of Sciences, 116(22), 10658-10663. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Carlucci, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2959-2968. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [Link]

  • Lu, H., et al. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. Chemical Communications, 50(2), 139-155. [Link]

  • Brown, H. A., et al. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, 15(1), 325-340. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. ResearchGate. Retrieved from [Link]

  • Weiss, L. E., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Harvard DASH. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-609. [Link]

  • da Costa, E. B., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 25-37. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Shestakova, P., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][10]oxazine-1,8-diones. Molecules, 28(3), 1205. [Link]

  • Zhang, Y., et al. (2017). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Methods in Molecular Biology, 1545, 13-21. [Link]

  • ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 28(2), 857. [Link]

Sources

Application Note: Mild Acidic Conditions for N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on mild acidic deprotection strategies for the N-tert-butoxycarbonyl (Boc) group. It is designed for researchers requiring high chemoselectivity and substrate integrity.

Executive Summary

The removal of the N-Boc protecting group is a cornerstone transformation in organic synthesis. While the classical protocol—Trifluoroacetic acid (TFA) in Dichloromethane (DCM)—is effective, it is often too harsh for substrates containing acid-labile functionalities such as acetals, silyl ethers, trityl groups, or complex peptide scaffolds prone to aspartimide formation.

This guide details three mild, chemoselective protocols that circumvent the limitations of strong Brønsted acids. By leveraging Lewis acid catalysis, heterogeneous surfaces, and cation scavenging, these methods preserve sensitive molecular architectures while ensuring quantitative deprotection.

Mechanistic Underpinnings & Selection Logic

To select the appropriate "mild" condition, one must understand that Boc removal is driven by the protonation or coordination of the carbamate carbonyl, followed by fragmentation into the amine, CO₂, and a tert-butyl cation.

The "Mild" Paradox: "Mild" does not always mean "weak acid." It often means "controlled cation management" or "alternative activation."

  • Pathway A (Classical): Strong Brønsted acid (TFA)

    
     Rapid protonation 
    
    
    
    Uncontrolled
    
    
    -Bu
    
    
    generation
    
    
    High risk of alkylation/polymerization.
  • Pathway B (Lewis Acid - ZnBr₂): Chelation-controlled

    
     Selective activation of steric bulk 
    
    
    
    Preferential cleavage of secondary amines.
  • Pathway C (Silylative - TMSOTf): Silylation of carbonyl oxygen

    
     Collapse via silyl carbamate 
    
    
    
    Anhydrous conditions prevent hydrolysis of sensitive esters.
Decision Matrix: Method Selection

Use the following logic to determine the optimal protocol for your substrate:

DecisionTree Start Start: Substrate Analysis Sensitive Contains Acid-Labile Groups? (Acetals, Silyl Ethers, Trityl) Start->Sensitive Peptide Is it a Peptide/Resin? Sensitive->Peptide Yes Standard Standard TFA/DCM (Not covered here) Sensitive->Standard No Secondary Is the Amine Secondary (2°)? Peptide->Secondary No (Small Molecule) Method2 Protocol B: TMSOTf / 2,6-Lutidine (Aprotic / Scavenger-Free) Peptide->Method2 Yes (Avoid Aspartimide) Method1 Protocol A: ZnBr₂ / DCM (High Selectivity 2° > 1°) Secondary->Method1 Yes (High Selectivity) Method3 Protocol C: Montmorillonite K10 (Green / Heterogeneous) Secondary->Method3 No (General Mild)

Figure 1: Decision tree for selecting mild deprotection conditions based on substrate sensitivity.

Detailed Protocols

Protocol A: Zinc Bromide (ZnBr₂) Lewis Acid Catalysis

Best For: Substrates with silyl ethers (TBS, TBDPS), acetals, or when distinguishing between secondary and primary Boc-amines. Mechanism: ZnBr₂ coordinates to the Boc carbonyl oxygen. The high Lewis acidity of Zinc facilitates the C-O bond cleavage without generating a high concentration of free protons. Uniquely, this method is highly selective for secondary amines , often leaving primary N-Boc groups intact [1].

Reagents:

  • Zinc Bromide (ZnBr₂), anhydrous (98%+)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dry ZnBr₂ is hygroscopic. Weigh 5.0 equivalents of ZnBr₂ in a glovebox or quickly under N₂ flow.

  • Dissolution: Dissolve the N-Boc substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the ZnBr₂ solid to the stirring substrate solution at Room Temperature (RT). The mixture may become a suspension.

  • Reaction: Stir vigorously at RT.

    • Monitoring: Check TLC every hour. Typical reaction time is 4–24 hours depending on steric hindrance.

  • Quench: Add water slowly to the reaction mixture. The zinc salts will dissolve into the aqueous layer.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Data:

Substrate Type Reaction Time Yield Selectivity Note
Secondary N-Boc 4 h 92% Clean deprotection
Primary N-Boc 24 h <5% Remains Protected

| N-Boc + O-TBS | 6 h | 88% | TBS intact |

Protocol B: TMSOTf / 2,6-Lutidine (The "Aprotic" Method)

Best For: Complex peptides, resin-bound substrates, and molecules sensitive to any proton source. Mechanism: Trimethylsilyl triflate (TMSOTf) silylates the Boc carbonyl, inducing fragmentation. 2,6-Lutidine acts as a non-nucleophilic base to scavenge any adventitious acid, preventing acid-catalyzed side reactions like aspartimide formation in peptides [2].

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]

  • 2,6-Lutidine[1]

  • DCM (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under N₂.

  • Mix: Dissolve substrate (1.0 eq) and 2,6-Lutidine (1.5 eq) in DCM (0.2 M). Cool to 0°C.[2][3]

  • Activation: Dropwise add TMSOTf (1.2 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

    • Note: Reaction is typically faster than ZnBr₂ (1–3 hours).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Standard extraction. For peptides, precipitate in cold ether.

Key Insight: This method avoids the "t-butyl cation bomb." The silylated intermediate collapses via a mechanism that minimizes the lifetime of the free carbocation, reducing alkylation of sensitive residues like Tryptophan or Methionine.

Protocol C: Montmorillonite K10 Clay (Green/Heterogeneous)

Best For: Scale-up, green chemistry requirements, and acid-sensitive heterocycles. Mechanism: The acidic sites within the clay interlayers act as a solid Brønsted/Lewis acid. The reaction is often solvent-free or uses minimal solvent, and the catalyst is removed by filtration [3].

Reagents:

  • Montmorillonite K10 Clay (activated at 100°C for 2h prior to use)[4]

  • Acetone or Acetonitrile (optional)

Step-by-Step Workflow:

  • Activation: Ensure K10 clay is dry.

  • Loading: Mix substrate (1 mmol) with K10 clay (approx. 200–500 mg depending on loading).

    • Solvent-Free: Grind in a mortar if solid.

    • Slurry: Suspend in minimal DCM or Acetone.

  • Reaction: Stir at RT (or mild reflux for stubborn substrates).

    • Ultrasonic Enhancement: Sonication (40 kHz) can accelerate this reaction significantly (reduce time from 5h to 30 min).

  • Workup: Filter the mixture through a Celite pad. Wash the pad with MeOH. Concentrate filtrate.

Troubleshooting & Optimization: The Scavenger Cocktail

Even under mild conditions, the liberation of the tert-butyl cation (


-Bu

) is inevitable. If your substrate contains electron-rich aromatic rings (e.g., Indoles, Phenols) or free thiols, you must add a scavenger.

Recommended Scavenger System: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (2–5 eq) to any of the above mixtures.

  • Why? TES acts as a hydride donor, irreversibly quenching the

    
    -Bu
    
    
    
    to isobutane (gas), which escapes the reaction.

Mechanism of Scavenging:

Scavenger Boc N-Boc Substrate Cation t-Butyl Cation (Reactive Electrophile) Boc->Cation Acid/Lewis Acid Safe Isobutane (Gas) + Silyl Species Cation->Safe + Scavenger (Fast) SideProduct Alkylated Substrate (Impurity) Cation->SideProduct No Scavenger (Slow) Scavenger Triethylsilane (H- Donor)

Figure 2: The critical role of silane scavengers in preventing side reactions.

References

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide in dichloromethane: A selective reagent for the removal of the t-butoxycarbonyl group from secondary amines. Synthetic Communications, 19(18), 3139–3142.[5] Link

  • Sakakibara, S., et al. (1990). Use of TMSOTf for peptide deprotection.[2][6][7] Chemical & Pharmaceutical Bulletin. (Foundational methodology for silyl-based deprotection).

  • Shaikh, N. S., et al. (2004). Montmorillonite K10: An efficient catalyst for the deprotection of N-Boc amines. Tetrahedron Letters.[6][8]

  • Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking.[9] International Journal of Peptide and Protein Research. (Seminal work on cation scavenging).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.

Sources

Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, a chiral building block relevant in medicinal chemistry and drug development. The inherent stereochemical complexity of the molecule, featuring two chiral centers and resulting diastereotopic protons, necessitates a thorough analysis. This guide explains the causal relationships behind chemical shifts and coupling patterns and outlines a systematic protocol for unambiguous signal assignment, leveraging both 1D and 2D NMR techniques.

Introduction

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a substituted morpholinone derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a sec-butyl side chain at the C-5 position. The presence of two stereocenters, (5S) and (1S), introduces significant complexity into its NMR spectra. Specifically, the methylene protons on the morpholinone ring (at C-2 and C-6) become chemically non-equivalent, or diastereotopic, giving rise to distinct signals and complex splitting patterns.[1][2] Accurate structural confirmation and stereochemical verification are paramount for its application in synthesis, and NMR spectroscopy is the definitive analytical tool for this purpose. This document serves as a comprehensive protocol and interpretive guide for researchers engaged in the synthesis and characterization of this and structurally related molecules.

Molecular Structure and Atom Numbering

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one are presented below.

Caption: Experimental workflow for NMR assignment.

Results and Discussion: Spectral Assignment

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct regions corresponding to the Boc group, the sec-butyl side chain, and the morpholin-3-one ring protons. The presence of the chiral center at C-5 renders the geminal protons at C-2 and C-6 diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. [1][3]

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-Boc (C(CH₃)₃) ~1.45 s - 9H Characteristic singlet for the nine equivalent methyl protons of the t-butyl group.
H-10 (CH₃) ~0.88 t J ≈ 7.4 3H Terminal methyl group of the sec-butyl chain, split by the two H-9 protons.
H-11 (CH₃) ~0.92 d J ≈ 6.8 3H Methyl group on the sec-butyl chiral center, split by the H-8 methine proton.
**H-9 (CH₂) ** ~1.15-1.30 m - 2H Methylene protons of the sec-butyl group, showing complex splitting from H-8 and H-10.
H-8 (CH) ~1.70-1.85 m - 1H Methine proton of the sec-butyl group, coupled to H-5, H-9, and H-11.
H-6a, H-6b ~3.50-3.75 m - 2H Diastereotopic methylene protons adjacent to the ring oxygen (O-1). Their chemical environment differs due to the fixed stereochemistry at C-5.
H-5 (CH) ~3.90-4.05 m - 1H Methine proton at the chiral center, coupled to H-6a, H-6b, and H-8. Deshielded by the adjacent nitrogen.

| H-2a, H-2b | ~4.10-4.30 | m (often two d) | Jgem ≈ 17.0 | 2H | Diastereotopic methylene protons adjacent to the carbonyl (C-3) and nitrogen (N-4), resulting in a significant downfield shift. They primarily show a large geminal coupling. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows 12 distinct signals, consistent with the molecular structure. The chemical shifts are highly dependent on the local electronic environment.

Carbon(s) Chemical Shift (δ, ppm) Assignment Rationale
C-10, C-11 ~11.5, ~15.8Aliphatic methyl carbons of the sec-butyl group.
C-9 ~25.5Methylene carbon of the sec-butyl group.
C-Boc (C(CH₃)₃) ~28.3The three equivalent methyl carbons of the t-butyl group. [4]
C-8 ~35.0Methine carbon of the sec-butyl group.
C-5 ~54.0Methine carbon at the chiral center, adjacent to nitrogen.
C-2 ~66.0Methylene carbon adjacent to the amide nitrogen and deshielded by the carbonyl group.
C-6 ~70.0Methylene carbon adjacent to the ether oxygen (O-1), resulting in a downfield shift.
C-7 (Boc Quat.) ~80.5Quaternary carbon of the t-butyl group. [5]
C-Boc (N-C=O) ~155.0Carbonyl carbon of the Boc protecting group. [6]
C-3 (C=O) ~170.0Amide carbonyl carbon of the morpholin-3-one ring, typically the most downfield signal. [7]
Confirmation via 2D NMR

While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive proof.

  • COSY: Would confirm the coupling network within the sec-butyl group (H-8 with H-9, H-11) and the morpholinone ring (H-5 with H-6a/b and H-8).

  • HSQC: Directly links each proton signal to its corresponding carbon signal, confirming the assignments made in the tables above. For example, the proton signals between 3.50-3.75 ppm would correlate to the carbon signal at ~70.0 ppm (C-6).

  • HMBC: Crucial for verifying the overall structure. Key expected correlations are illustrated below.

G cluster_0 Key Protons cluster_1 Correlated Carbons H_Boc H-Boc (~1.45 ppm) C_Boc_Quat C-7 (~80.5 ppm) H_Boc->C_Boc_Quat ²J C_Boc_CO C-Boc C=O (~155.0 ppm) H_Boc->C_Boc_CO ³J H5 H-5 (~3.95 ppm) C3 C-3 C=O (~170.0 ppm) H5->C3 ²J C6 C-6 (~70.0 ppm) H5->C6 ¹J via HSQC H2 H-2 (~4.20 ppm) H2->C3 ²J

Caption: Key expected HMBC correlations.

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one has been successfully demonstrated. The systematic application of 1D NMR principles, supported by the conceptual framework of 2D correlation spectroscopy, allows for the confident elucidation of this stereochemically complex molecule. The diastereotopicity of the ring methylene protons is a key spectral feature that directly confirms the presence and influence of the C-5 chiral center. This detailed protocol and analysis provide a reliable reference for quality control and structural verification in synthetic and medicinal chemistry applications.

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." (2022). [Link]

  • El-Faham, A., et al. "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules (2018). [Link]

  • ResearchGate. "¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b." [Link]

  • Li, W., et al. "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors." Molecules (2022). [Link]

  • Chemistry Stack Exchange. "How to differentiate diastereotopic protons by NMR in flexible groups?" (2016). [Link]

  • Chemistry Steps. "Homotopic Enantiotopic Diastereotopic and Heterotopic." [Link]

  • Royal Society of Chemistry. "Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids." [Link]

  • ResearchGate. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." [Link]

  • Reddit. "Help Understanding Diastereotopic protons." (2024). [Link]

  • University of Calgary. "Diastereotopic Protons." [Link]

  • ResearchGate. "¹H and ¹³C NMR spectra of N-substituted morpholines." [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines." [Link]

  • University of Regensburg. "Typical C-13 NMR Chemical shifts." [Link]

  • Royal Society of Chemistry. "Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." [Link]

  • YouTube. "chemical shift of functional groups in ¹³C NMR spectroscopy." (2022). [Link]

  • Thieme Connect. "Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol." (2023). [Link]

  • ResearchGate. "Complete Assignments of the ¹H and ¹³C NMR Data of Flavone Derivatives." [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry (1997). [Link]

  • Royal Society of Chemistry. "VI. ¹H and ¹³C NMR Spectra." [Link]

  • Masoud, M. S., et al. "Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes." European Journal of Chemistry (2023). [Link]

  • Technical Disclosure Commons. "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one." (2025). [Link]

  • Google Patents.
  • ResearchGate. "¹H and ¹³C NMR spectral assignments and X-ray crystallography." (2025). [Link]

  • Beilstein Journals. "BJOC - Search Results." [Link]

  • Google Patents. "CN102786516A - Method for synthesizing rivaroxaban."
  • MDPI. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." (2022). [Link]

  • MDPI. "Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans." (2022). [Link]

Sources

Mass spectrometry fragmentation pattern of Boc-protected heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating Mass Spectrometry Fragmentation Patterns of Boc-Protected Heterocycles

Part 1: Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis, particularly for heterocyclic amines used in drug discovery. While its removal (deprotection) is chemically straightforward, characterizing Boc-protected intermediates via Mass Spectrometry (MS) presents unique challenges.

This guide provides a definitive protocol for analyzing Boc-protected heterocycles. It moves beyond basic spectral interpretation to explain the causality of fragmentation—specifically differentiating between the neutral loss of isobutene (56 Da) and the complete loss of the Boc moiety (100 Da). We focus on Electrospray Ionization (ESI) and Electron Impact (EI) mechanisms, supported by self-validating experimental protocols.

Part 2: Mechanistic Insight & Fragmentation Pathways

To interpret spectra accurately, one must understand that fragmentation is not random; it is a cascade of thermodynamically driven events. The behavior of the Boc group differs significantly between ionization modes.

The ESI Mechanism: Protonation and Neutral Loss

In ESI (positive mode), the Boc-protected amine is protonated


. The fragmentation is charge-remote or charge-mediated, typically following a McLafferty-like rearrangement or an ion-neutral complex mechanism.
  • Step 1: Protonation. The carbonyl oxygen or the carbamate nitrogen accepts a proton.

  • Step 2: Isobutene Elimination (-56 Da). A proton transfer from a tert-butyl methyl group to the carbonyl oxygen facilitates the cleavage of the C-O bond. This releases neutral isobutene (

    
    , 56 Da) and generates a protonated carbamic acid  intermediate (
    
    
    
    ).
  • Step 3: Decarboxylation (-44 Da). The carbamic acid is unstable. It rapidly loses

    
     (44 Da) to yield the protonated free amine (
    
    
    
    ).
The EI Mechanism: Radical Cation Formation

In EI, the molecular ion


 is a radical cation. The dominant pathway is often 

-cleavage or the formation of the stable tert-butyl cation (

57), which is frequently the base peak.

Part 3: Visualization of the Fragmentation Pathway

The following diagram illustrates the ESI fragmentation pathway for a generic Boc-protected secondary amine (e.g., Boc-Piperazine).

BocFragmentation M_H Protonated Precursor [M+H]+ TS Transition State (McLafferty-like) M_H->TS Activation Carbamic Carbamic Acid Intermediate [M+H - 56]+ TS->Carbamic H-Transfer Isobutene Loss of Isobutene (56 Da) TS->Isobutene Amine Free Amine Product [M+H - 100]+ Carbamic->Amine Decarboxylation CO2 Loss of CO2 (44 Da) Carbamic->CO2

Figure 1: Step-wise ESI fragmentation pathway of N-Boc amines showing the characteristic loss of isobutene followed by decarboxylation.

Part 4: Experimental Protocol

This protocol is designed to be self-validating . If you do not observe the specific transitions described, the instrument parameters (specifically collision energy or cone voltage) are likely unoptimized.

Materials & Reagents
  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Standard: Boc-Piperazine (or target Boc-heterocycle) at 1 µg/mL in 50:50 A:B.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of the Boc-protected compound in 1 mL of ACN (Stock: 1 mg/mL).

    • Dilute 1:1000 into 50:50 Water/ACN with 0.1% FA.

    • Why: Acidic conditions ensure efficient protonation of the carbamate, essential for observing the

      
       species.
      
  • Direct Infusion / LC-MS Setup:

    • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage (Critical): Start low (15-20 V).

    • Validation: At low cone voltage, the

      
       should be the base peak. If the 
      
      
      
      is dominant, your source is too "hot" (thermal degradation).
  • MS/MS Fragmentation Experiment:

    • Select the precursor ion

      
      .[2]
      
    • Apply a Collision Energy (CE) ramp: 10 V

      
       50 V.
      
    • Observation 1 (Low CE ~15V): Appearance of

      
       (Carbamic acid).
      
    • Observation 2 (Med CE ~25V): Disappearance of

      
       and dominance of 
      
      
      
      (Free amine).
  • Data Interpretation Table:

Fragment IonMass Shift (Δ)InterpretationStructural Insight

0Protonated ParentIntact Boc group present.

-56.06 DaLoss of Isobutene (

)
Diagnostic for tert-butyl carbamate. Confirms N-Boc vs O-tBu.

-100.05 DaLoss of Boc Group (

)
Complete deprotection; forms the protonated amine.

57.07
N/Atert-Butyl Cation (

)
Common in EI or high-energy in-source CID; rare in standard ESI MS/MS.

Part 5: Troubleshooting & Validation

Issue: "I only see the deprotected amine mass, never the parent."

  • Cause: In-source fragmentation (ISF). The Boc group is thermally labile.

  • Solution: Lower the Desolvation Temperature (< 250°C) and reduce the Cone Voltage/Declustering Potential.

  • Validation Check: Inject a non-Boc standard (e.g., caffeine) to ensure the source isn't generally destroying labile ions.

Issue: "Is it N-Boc or O-tBu?"

  • Differentiation: While both lose 56 Da, N-Boc carbamates often show a distinct metastable peak for the carbamic acid (

    
    ) which is less stable or absent in ether fragmentation. Additionally, high-resolution MS (HRMS) can distinguish the exact mass defect if the core structures differ significantly.
    

References

  • Mechanisms of Boc Fragmentation

    • Liu, C., et al. (2025).[3] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Link

  • ESI-MS Specifics

    • G. P. Jackson, et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.[4] Link

  • General Fragmentation Rules

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

Sources

Chiral HPLC method development for separating morpholinone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0214

A-0214 | Chiral HPLC Method Development for the Enantioselective Separation of Morpholinone Derivatives

Abstract

This guide provides a comprehensive and systematic approach to developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of morpholinone enantiomers. The morpholinone scaffold is a key pharmacophore in medicinal chemistry, making the stereospecific analysis of these compounds critical for drug safety and efficacy.[1] This document details a logical workflow, from initial column and mobile phase screening to final method optimization and validation considerations. It emphasizes the mechanistic principles behind experimental choices, offering researchers and drug development professionals a practical framework for achieving baseline enantioseparation.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the necessity for enantiomerically pure drugs.[2]

The morpholinone ring system is a prevalent heterocyclic motif found in a wide array of biologically active compounds, including potent antiemetic drugs like Aprepitant.[1] As many of these drug candidates possess a stereogenic center, the ability to separate and quantify the individual enantiomers is paramount for regulatory approval and ensuring patient safety. Direct separation by chiral HPLC is the most widely used and versatile technique for this purpose.[3][4][5] This application note outlines a field-proven, systematic strategy for developing such methods.

Fundamentals of Chiral Recognition on Polysaccharide-Based CSPs

The core of any chiral separation is the Chiral Stationary Phase (CSP).[3] Among the most successful and versatile CSPs are those based on polysaccharide derivatives, such as cellulose and amylose.[6] These polymers are derivatized with functional groups (e.g., phenylcarbamates) to enhance their chiral recognition capabilities.[5][6]

The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6][7] For a separation to occur, there must be a sufficient difference in the binding energy between the two analyte-CSP diastereomeric complexes. This is often described by the "three-point interaction model," where one enantiomer can form multiple simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) with the CSP, leading to stronger retention, while the other enantiomer cannot achieve this optimal fit.[2] The helical grooves and cavities within the polysaccharide polymer structure create the necessary chiral microenvironment for these selective interactions to take place.[6]

A Systematic Workflow for Chiral Method Development

Developing a chiral HPLC method can be a trial-and-error process; however, a systematic screening and optimization workflow can significantly shorten the development time.[3][4] The process is logically divided into an initial screening phase to identify promising conditions, followed by a focused optimization phase.

graph MethodDevelopmentWorkflow { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Chiral HPLC Method Development Workflow.
Phase 1: Initial Screening Protocol

The goal of the screening phase is to rapidly test a diverse set of CSPs and mobile phase conditions to identify a promising starting point for separation. Polysaccharide-based columns are an excellent starting point for heterocyclic compounds like morpholinones.[3]

Protocol: CSP and Mobile Phase Screening

  • Column Selection: Select a set of 3-5 chiral columns with complementary selectivities. A recommended starting set includes columns based on amylose and cellulose derivatives with different functional groups.

  • Mobile Phase Selection: Prepare a set of primary mobile phases for Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.

  • Instrumentation Setup:

    • HPLC System: Standard analytical HPLC or UHPLC system.

    • Detector: UV/Vis detector set at the λmax of the morpholinone analyte.

    • Column Temperature: 30 °C (isocratic).

    • Flow Rate: 1.0 mL/min for standard 4.6 mm I.D. columns.

    • Injection Volume: 5 µL.

  • Screening Execution:

    • Equilibrate the first column with the first mobile phase for at least 10 column volumes.[8]

    • Inject the racemic morpholinone standard (approx. 1 mg/mL in mobile phase).

    • Run the analysis for 15-20 minutes.

    • Repeat for each column/mobile phase combination.

  • Data Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. The goal is not baseline resolution at this stage, but rather to identify a "hit."

Table 1: Recommended Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Columns (CSPs) CHIRALPAK® IA, IB, ICCHIRALPAK® IA, IB, ICCHIRALPAK® IA, IB, IC
CHIRALCEL® OD, OJCHIRALCEL® OD, OJCHIRALCEL® OD, OJ
Mobile Phase A n-Hexane or n-HeptaneAcetonitrile (ACN)Water + 0.1% Formic Acid
Mobile Phase B 2-Propanol (IPA) or EthanolMethanol or EthanolAcetonitrile (ACN)
Gradient/Isocratic 90:10 (A:B), 80:20 (A:B)100% B, 90:10 (A:B)30:70 (A:B), 50:50 (A:B)
Additives 0.1% DEA (for bases) or 0.1% TFA (for acids)0.1% DEA (for bases) or 0.1% TFA (for acids)Use buffered mobile phases

Note: Immobilized CSPs (e.g., CHIRALPAK IA, IB) are recommended as they are compatible with a wider range of solvents.[9]

Phase 2: Method Optimization

Once a promising CSP and mobile phase mode are identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

3.2.1 Mobile Phase Composition

  • Alcohol Modifier (NP/PO modes): The type and percentage of the alcohol modifier (e.g., ethanol, 2-propanol) have a significant impact on retention and selectivity. Generally, decreasing the alcohol percentage increases retention time and often improves resolution. Ethanol typically results in shorter retention times than 2-propanol.[10] A systematic variation (e.g., in 5% increments) is recommended.

  • Additives (for Ionizable Analytes): For acidic or basic morpholinone derivatives, the addition of a small amount of an acidic or basic modifier is crucial.[11][12]

    • Causality: For a basic analyte, a basic additive like Diethylamine (DEA) competes with the analyte for acidic silanol sites on the silica surface, improving peak shape.[13] For an acidic analyte, an acidic additive like Trifluoroacetic Acid (TFA) ensures the analyte is in a single, non-ionized state, leading to more consistent interactions with the CSP.[13] Typically, a concentration of 0.1% is sufficient.[11][12]

3.2.2 Column Temperature

Temperature affects the thermodynamics of the analyte-CSP interaction.

  • Causality: Lowering the temperature generally increases the stability of the transient diastereomeric complexes, which can enhance selectivity and improve resolution. Conversely, increasing the temperature can improve efficiency and reduce analysis time, but may decrease resolution. A study between 20°C and 40°C is a good starting point.

3.2.3 Flow Rate

While a standard flow rate of 1.0 mL/min is used for screening, chiral separations often benefit from lower flow rates.[8]

  • Causality: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can lead to improved resolution, albeit with longer run times.

Protocol: Optimized Separation of a Model Morpholinone

This protocol describes a final, optimized method for a hypothetical N-aryl morpholinone derivative based on common optimization outcomes.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Sample: Racemic N-(4-chlorophenyl)morpholin-2-one, 1.0 mg/mL in mobile phase

  • Mobile Phase: n-Heptane / 2-Propanol / Diethylamine (DEA) (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Procedure:

  • Prepare the mobile phase, filter through a 0.45 µm membrane, and degas thoroughly.

  • Install the CHIRALPAK® IA column and equilibrate with the mobile phase at 0.8 mL/min until a stable baseline is achieved (approx. 30-45 minutes).

  • Inject 5 µL of the sample solution.

  • Acquire data for approximately 25 minutes.

Expected Results:

The chromatogram should show two well-resolved peaks corresponding to the two enantiomers, with a resolution factor (Rs) greater than 2.0 and symmetrical peak shapes.

Method Validation Considerations

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[14] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation characteristics include:[14][15][16][17]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants). This is demonstrated by separating the enantiomers from each other and any other potential compounds.[14]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., % organic, pH, temperature).[16]

Conclusion

The development of a chiral HPLC method for morpholinone enantiomers is a structured process that relies on a systematic evaluation of chiral stationary phases and mobile phase conditions. By employing a logical workflow that moves from broad screening to targeted optimization of parameters like mobile phase composition, additives, and temperature, researchers can efficiently develop robust and reliable methods. Polysaccharide-based CSPs offer a high success rate for this class of compounds. Adherence to validation principles ensures the final method is fit-for-purpose in a regulated drug development environment.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. MDPI. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Chiral Stationary Phases. Regis Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Instruction manual for CHIRALPAK® AD-H. Daicel. [Link]

  • Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds. PMC. [Link]

  • Additives for chiral. Chromatography Forum. [Link]

  • Quality Guidelines. ICH. [Link]

  • Chiral Separations Introduction. VTechWorks. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. [Link]

Sources

The Cornerstone of Stereocontrol: Application of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one in the Synthesis of Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Neurokinin-1 (NK1) Receptor Antagonists and the Challenge of Asymmetry

Neurokinin-1 (NK1) receptor antagonists represent a pivotal class of therapeutic agents, most notably for their efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1][2] The primary mechanism of action involves the blockade of the NK1 receptor, preventing the binding of its endogenous ligand, Substance P. This neuropeptide, when released in the brain's vomiting center, triggers the emetic reflex.[3] Aprepitant, a prominent member of this class, has received FDA approval and is a cornerstone of antiemetic therapy in oncology.[4][5][6]

The molecular architecture of many NK1 receptor antagonists, including Aprepitant, is characterized by a complex, stereochemically rich morpholine core. The precise three-dimensional arrangement of substituents on this core is critical for potent and selective binding to the NK1 receptor. Consequently, the development of synthetic routes that afford high levels of stereocontrol is a paramount challenge in the process of drug development and manufacturing. This has led to innovative approaches in asymmetric synthesis, where chiral building blocks are employed to guide the formation of the desired stereoisomers.

One such crucial building block is 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one . This chiral morpholinone serves as a cornerstone in several synthetic strategies towards NK1 receptor antagonists, providing a pre-defined stereocenter that directs the stereochemistry of subsequent transformations. Its use is instrumental in achieving the high levels of enantiomeric purity required for a safe and effective pharmaceutical agent.

The Strategic Advantage of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

The selection of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one as a chiral starting material is a deliberate and strategic choice rooted in the principles of asymmetric synthesis. The rationale behind its application can be summarized as follows:

  • Inherent Chirality: The molecule possesses two defined stereocenters at the C5 and the C1' positions of the sec-butyl group. This pre-existing chirality is leveraged to induce stereoselectivity in subsequent reactions, obviating the need for challenging and often inefficient chiral resolutions of racemic mixtures at later stages of the synthesis.

  • Conformational Rigidity: The morpholinone ring, while not entirely planar, possesses a degree of conformational rigidity. This constrained geometry facilitates predictable facial selectivity in reactions at the adjacent C6 position, leading to the desired diastereomer.

  • Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose. It protects the nitrogen from unwanted side reactions and also influences the conformational preferences of the ring, further enhancing stereocontrol. The Boc group can be readily removed under acidic conditions without affecting other sensitive functional groups in the molecule.

  • Versatility in Elaboration: The ketone functionality at the C3 position and the potential for functionalization at the C2 and C6 positions make this morpholinone a versatile scaffold for the construction of the complex core of NK1 receptor antagonists.

Synthetic Pathway Overview: From Chiral Morpholinone to an Aprepitant Analog

The following diagram illustrates a representative synthetic pathway for the synthesis of a key intermediate of an Aprepitant analog, starting from 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one. This pathway is a composite of established synthetic transformations in the field of NK1 receptor antagonist synthesis.

G A 4-t-Boc-(5S)-5-[(1S)-methylpropyl]- morpholin-3-one B Enolate Formation A->B Base (e.g., LDA) C Stereoselective Alkylation B->C Electrophile (e.g., Ar-CH2-Br) D Alkylated Morpholinone Intermediate C->D E Reduction of Ketone D->E Reducing Agent (e.g., NaBH4) F Diastereoselective Hydroxylation E->F G Protection of Hydroxyl Group F->G Protecting Group (e.g., TBDMSCl) H Protected Morpholinol G->H I Deprotection (Boc Removal) H->I Acid (e.g., TFA) J Secondary Amine Intermediate I->J K Coupling with Side Chain J->K Side Chain Precursor L NK1 Receptor Antagonist Precursor K->L

Caption: Synthetic workflow for an NK1 receptor antagonist precursor.

Detailed Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and the desired scale of the synthesis.

Protocol 1: Stereoselective Alkylation of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

This protocol describes the crucial step of introducing the arylmethyl side chain at the C6 position of the morpholinone ring with high stereocontrol.

Materials:

Reagent/SolventGradeSupplier (Example)
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one≥98% enantiomeric purityCommercially available
Tetrahydrofuran (THF), anhydrousDriSolv®MilliporeSigma
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzeneSolutionMilliporeSigma
3,5-Bis(trifluoromethyl)benzyl bromide97%Commercially available
Saturated aqueous ammonium chloride (NH₄Cl) solutionACS ReagentVWR
Diethyl etherACS ReagentFisher Scientific
Magnesium sulfate (MgSO₄), anhydrousACS ReagentMilliporeSigma

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one (1.0 equivalent).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: LDA solution (1.1 equivalents) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Alkylation: A solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.2 equivalents) in anhydrous THF is added dropwise to the enolate solution over 20 minutes. The reaction is stirred at -78 °C for 4 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkylated morpholinone.

Expected Outcome:

The desired product is obtained as a white solid with high diastereoselectivity. The stereochemistry at the newly formed C6 center is predominantly trans to the C5 substituent, as directed by the chiral auxiliary.

Protocol 2: Reduction and Elaboration to a Key Amine Intermediate

This protocol outlines the subsequent transformations to convert the alkylated morpholinone into a key secondary amine intermediate, ready for coupling with the final side chain.

Materials:

Reagent/SolventGradeSupplier (Example)
Alkylated morpholinone from Protocol 1Purified-
MethanolACS ReagentFisher Scientific
Sodium borohydride (NaBH₄)99%MilliporeSigma
Dichloromethane (DCM)ACS ReagentVWR
Trifluoroacetic acid (TFA)ReagentPlus®, 99%MilliporeSigma
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS ReagentVWR
Sodium sulfate (Na₂SO₄), anhydrousACS ReagentMilliporeSigma

Procedure:

  • Reduction of the Ketone: The alkylated morpholinone (1.0 equivalent) is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude alcohol.

  • Boc Deprotection: The crude alcohol is dissolved in dichloromethane. Trifluoroacetic acid (10 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.

  • Neutralization and Extraction: The reaction mixture is carefully poured into a stirred, ice-cold saturated aqueous NaHCO₃ solution until the effervescence ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude secondary amine is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield the pure key amine intermediate.

Data Presentation: Representative Yields and Stereoselectivity

StepStarting MaterialProductTypical Yield (%)Diastereomeric Ratio (d.r.)
Stereoselective Alkylation4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-oneAlkylated Morpholinone85-95>95:5
Ketone ReductionAlkylated MorpholinoneDiastereomeric Alcohol90-98>90:10
Boc DeprotectionProtected MorpholinolKey Amine Intermediate95-99-

Conclusion: A Robust Strategy for Asymmetric Synthesis

The use of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one provides a robust and efficient strategy for the asymmetric synthesis of neurokinin-1 receptor antagonists. The inherent chirality of this starting material allows for excellent stereocontrol in key bond-forming reactions, leading to the desired stereoisomers in high purity. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to synthesize these important therapeutic agents. The principles of causality behind the experimental choices, such as the use of a bulky base for stereoselective enolate formation and the mild conditions for Boc deprotection, are central to the success of this synthetic route. This self-validating system, where the stereochemistry of the starting material dictates the outcome, is a testament to the power of modern asymmetric synthesis in the pharmaceutical industry.

References

  • Aprepitant - StatPearls - NCBI Bookshelf - NIH. (2024-01-11). [Link]

  • FDA Approves Aprepitant Injection for CINV - OncLive. (2019-03-01). [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. (2015-04-01). [Link]

  • FDA Approves Aprepitant Injectable Emulsion to Prevent Postoperative Nausea and Vomiting | Targeted Oncology. (2022-09-20). [Link]

  • Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (2025-04-28). [Link]

  • US8133994B2 - Preparation of aprepitant - Google P
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (2008-01-01). [Link]

  • FDA Approves Label Expansion for Single-Dose Regimen of Intravenous Aprepitant for Patients Receiving Moderately Emetogenic Chemotherapy - The ASCO Post. (2019-11-10). [Link]

  • Aprepitant - Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection in Morpholinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Organic Synthesis / Heterocycles | Role: Senior Application Scientist[1]

Introduction: The Morpholinone Paradox

You are likely here because your standard Boc deprotection (TFA/DCM or HCl/Dioxane) has failed. In morpholinone synthesis, this is a common bottleneck.[1]

Morpholinones (specifically morpholin-3-ones and morpholin-2-ones) present a unique "stability-reactivity" paradox. While the Boc group requires acid for removal, the morpholinone core—a cyclic hemi-aminal ether or lactone hybrid—is susceptible to acid-catalyzed ring opening or hydrolysis. Furthermore, the tert-butyl cation generated during deprotection is a "hot" electrophile that, if not scavenged, can alkylate the electron-rich oxygen atoms of the morpholine ring, leading to difficult-to-separate impurities.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic challenges of this scaffold.

Phase 1: Diagnostic Triage

Before altering conditions, confirm the failure mode. Use this decision matrix to identify your specific issue.

Q1: How do I distinguish between "Incomplete Reaction" and "Product Decomposition"?

A: The disappearance of Starting Material (SM) does not guarantee Product (P) formation.

  • Scenario A (Stalled): LCMS shows SM remaining, Product present, no new impurities.[1]

    • Cause: Equilibrium issue or steric hindrance preventing protonation of the carbamate.

  • Scenario B (Decomposition): SM is gone, Product mass is low/absent, new peaks appear at [M+18] (hydrolysis) or [M+56] (t-butyl adducts).[1]

    • Cause: Acid sensitivity (Ring Opening) or Cation Scavenging failure.

  • Scenario C (The "Invisible" Product): SM is gone, LCMS shows clean Product mass, but isolated yield is <10%.[1]

    • Cause: Your product is water-soluble.[2] You lost it during the aqueous workup.

Workflow Visualization: Troubleshooting Logic

TroubleshootingLogic Start Issue: Low Yield / Incomplete CheckLCMS Check LCMS of Rxn Mix Start->CheckLCMS SM_Remains SM Persists CheckLCMS->SM_Remains > 10% SM SM_Gone SM Consumed CheckLCMS->SM_Gone < 5% SM Sterics Cause: Steric Hindrance SM_Remains->Sterics Bulky Side Chains Equilibrium Cause: Reaction Equilibrium SM_Remains->Equilibrium Low Acid Conc. NewPeaks New Impurities? SM_Gone->NewPeaks Decomp Ring Opening / Hydrolysis NewPeaks->Decomp Mass = M+18 (Acid Sensitive) Scavenger t-Butyl Alkylation NewPeaks->Scavenger Mass = M+56 (Cation Attack) Solubility Workup Loss (Water Soluble) NewPeaks->Solubility Clean Trace, Low Yield

Figure 1: Decision matrix for diagnosing Boc deprotection failure modes.[1]

Phase 2: Addressing Incomplete Deprotection (The "Stalled" Reaction)

If your morpholinone is stable but the reaction is slow, the issue is likely steric hindrance around the carbamate or insufficient acid concentration.

Q2: Why is my reaction stalling at 50% conversion?

A: Boc deprotection is first-order with respect to the substrate but pseudo-second-order with respect to acid concentration. In dilute systems (e.g., 10% TFA), the reaction rate drops precipitously as the amine product forms and buffers the solution (forming the ammonium salt).

Protocol Adjustment:

  • Increase Concentration: Run the reaction at 0.2 M to 0.5 M concentration of substrate.

  • Acid Stoichiometry: Ensure a minimum of 10–20 equivalents of TFA. The amine product is basic; it will neutralize 1 equivalent of acid immediately.

  • The "Scavenger" Effect: Even without sensitive side chains, adding 2.5% Triethylsilane (TES) or 5% Water helps. Water acts as a nucleophile to trap the tert-butyl cation, driving the equilibrium forward by preventing the reversible re-alkylation of the amine.

Phase 3: Addressing Instability (The "Decomposing" Substrate)

This is the most critical section for morpholinones. If you are synthesizing Morpholin-2-ones (lactones) or highly substituted Morpholin-3-ones , standard TFA/DCM is often too harsh.

Q3: My morpholinone ring is opening. How do I deprotect without acid hydrolysis?

A: Switch to Silyl-Based Deprotection . Strong Brønsted acids (TFA, HCl) protonate the carbonyl oxygen of the lactone/lactam, making the ring carbon susceptible to nucleophilic attack by water (hydrolysis).

The Solution: TMSOTf / 2,6-Lutidine Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid that selectively coordinates to the Boc carbonyl, triggering cleavage without introducing protons that catalyze ring hydrolysis. 2,6-Lutidine acts as a non-nucleophilic base to buffer the system.

Protocol: Mild Silyl Deprotection
  • Applicability: Acid-sensitive morpholinones, depsipeptides, and substrates with acid-labile side chains (e.g., Trityl, acetals).[1]

  • Reagents: TMSOTf (Trimethylsilyl triflate), 2,6-Lutidine, DCM (Anhydrous).[1][3]

StepActionMechanistic Insight
1 Dissolve Substrate (1.0 eq) in dry DCM (0.1 M) under N₂. Cool to 0°C.Low temp prevents side reactions. Anhydrous conditions prevent hydrolysis.
2 Add 2,6-Lutidine (3.0 eq) .[1]Buffers the reaction; prevents formation of TfOH (strong acid).
3 Add TMSOTf (2.0 eq) dropwise.Silylates the Boc carbonyl oxygen, inducing fragmentation into isobutylene and CO₂-TMS.
4 Stir 15–30 min at 0°C, then warm to RT. Monitor by TLC.[4][5]Reaction is usually faster than TFA.
5 Quench: Add MeOH (excess) or sat. NaHCO₃.Methanolysis cleaves the TMS-carbamate intermediate to release the free amine.

Why this works: The reaction proceeds via a silyl-carbamate intermediate. The morpholinone ring remains untouched because there are no free protons to activate the ring cleavage pathway [1, 2].

Phase 4: Scavenging & Side Reactions

Q4: I see a +56 mass impurity. What is it?

A: This is tert-butylation. The tert-butyl cation (


) generated during cleavage is an aggressive electrophile.
  • Target: In morpholinones, the ether oxygen or the amide oxygen can be alkylated.

  • Fix: You must add a "cation sink."

Recommended Scavenger Cocktails:

  • Cocktail A (Standard): TFA:DCM:H₂O (50:45:5). Water is a decent scavenger.

  • Cocktail B (Electron-Rich Substrates): TFA:DCM:Triethylsilane (TES) (50:45:5). TES is a hydride source that irreversibly quenches the

    
     cation to isobutane (gas), which bubbles out of solution. This is superior to thioanisole for morpholinones as it avoids sulfur smells and disulfide byproducts.
    

Phase 5: Isolation & Workup (The "Yield Killer")

Q5: My reaction worked, but I lost everything during extraction. Why?

A: Deprotected morpholinones are small, polar, heterocycles.[1] The TFA salt is highly water-soluble.

  • Mistake: Partitioning between Water/DCM. The product stays in the water.

  • Mistake: Basifying to pH 12 to extract the free base. High pH can hydrolyze the morpholinone ring (saponification).

Correct Isolation Protocol (Precipitation Method):

  • Evaporation: Remove TFA/DCM completely on a rotovap. Use a toluene azeotrope (add toluene, evaporate) 3x to remove residual TFA.[1]

  • Precipitation: Dissolve the oily residue in a minimum amount of MeOH or DCM (1–2 mL).

  • Crash Out: Add cold Diethyl Ether (Et₂O) or MTBE (20 mL) with vigorous stirring.

  • Filtration: The morpholinone-TFA salt usually precipitates as a white/off-white solid. Filter and wash with ether.

  • Result: This yields the pure salt without ever touching water.

Summary of Conditions

ConditionReagentsUse CaseRisk Factor
Standard TFA / DCM (1:1)Robust morpholin-3-onesModerate (Acid hydrolysis possible)
Scavenger TFA / DCM / TES (50:45:5)Substrates with electron-rich side chainsLow (Prevents alkylation)
Mild (Silyl) TMSOTf / 2,6-LutidineMorpholin-2-ones (Lactones), Acid-labile groupsVery Low (Best for fragile rings)
HCl 4M HCl in DioxaneIf TFA traces interfere with next stepHigh (Stronger acid, higher hydrolysis risk)

References

  • Sakakibara, S., et al. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Link

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979).[1] Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications. (Foundational text for Silyl deprotection mechanisms).

  • BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection. Link

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Protocols. Link

  • ResearchGate Discussions. (2012). Stability of N-BOC-group during RP-chromatography. Link

(Note: Always perform a pilot reaction on 5–10 mg of material before committing the entire batch to a new deprotection protocol.)

Sources

Technical Support Center: Stereochemical Integrity in Chiral Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and preventing racemization during the synthesis of chiral heterocycles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions and preserve the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of enantiomeric excess (ee) in my reaction to synthesize a chiral pyrrolidine derivative. What are the likely causes?

A1: Racemization in chiral pyrrolidine synthesis, particularly at a stereocenter alpha to the nitrogen or a carbonyl group, is a common challenge. The primary culprits are the formation of achiral intermediates.

  • Enolate/Enamine Formation: If your pyrrolidine precursor contains a carbonyl group alpha to the stereocenter, both acid and base catalysis can lead to the formation of a planar enolate or enamine intermediate.[1][2] Reprotonation can then occur from either face, leading to a racemic mixture. The nitrogen atom in the ring can influence the acidity of the alpha-proton, sometimes making it more susceptible to deprotonation than in acyclic systems.

  • Iminium Ion Formation: Reactions involving the pyrrolidine nitrogen, such as N-alkylation or reactions where the nitrogen participates in catalysis, can proceed through a planar iminium ion intermediate. Nucleophilic attack on this intermediate can be non-stereoselective.

  • Harsh Reaction Conditions: Prolonged reaction times, elevated temperatures, and the use of strong acids or bases can provide the thermodynamic driving force for racemization, even if the kinetic product is the desired enantiomer.[3]

Troubleshooting Workflow:

Caption: Troubleshooting racemization in pyrrolidine synthesis.

Q2: My β-lactam synthesis is resulting in a mixture of cis and trans diastereomers, with the undesired trans isomer often predominating. How can I control the stereochemistry?

A2: The stereochemical outcome of the Staudinger reaction ([2+2] cycloaddition of a ketene and an imine) to form β-lactams is highly dependent on the reaction conditions and the electronic properties of the substrates. The formation of a zwitterionic intermediate is key, and the relative rates of ring closure versus isomerization of this intermediate determine the cis/trans selectivity.[4]

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, resulting from a conrotatory ring closure of the initially formed zwitterion. However, the trans isomer is typically more thermodynamically stable. If the reaction conditions allow for the zwitterionic intermediate to equilibrate before ring closure, the trans product will be favored.[5]

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the cis product. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the ring closure, allowing for isomerization and favoring the trans product.[4][6]

  • Base-Catalyzed Epimerization: After the β-lactam ring has formed, a base can deprotonate the C3 position, leading to a planar enolate. Reprotonation can then lead to a mixture of diastereomers. This is a common issue when the C3 substituent can stabilize a negative charge.[7][8]

Strategies for Stereocontrol:

ParameterTo Favor cis (Kinetic) ProductTo Favor trans (Thermodynamic) Product
Temperature Low temperatures (-78 °C to 0 °C)Higher temperatures (reflux)
Reaction Time Shorter reaction timesLonger reaction times
Solvent Less polar solventsPolar, protic solvents
Base Use of a non-nucleophilic base during ketene formationPresence of a base that can facilitate epimerization

Experimental Protocol: Promoting Kinetic Control in a Staudinger Reaction

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the imine (1.0 eq) in a dry, non-polar solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the acid chloride (1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.2 eq) over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Q3: How can I cleave a chiral auxiliary from my heterocyclic product without causing racemization of the newly formed stereocenter?

A3: The cleavage of a chiral auxiliary is a critical step where the hard-won stereochemistry can be lost. The choice of cleavage conditions must be tailored to the specific auxiliary and the stability of the product.[9][10]

  • Evans Oxazolidinone Auxiliaries: These are commonly used and have well-established cleavage protocols.

    • For alcohols: Reductive cleavage with LiBH₄ or LiAlH₄ is effective.

    • For carboxylic acids: Hydrolysis with LiOOH is a standard method.

    • For other derivatives: Transamination or conversion to a Weinreb amide can be achieved under mild conditions.[11]

  • Pseudoephedrine Amide Auxiliaries: Cleavage is typically achieved by hydrolysis under acidic or basic conditions. Care must be taken to control the pH to avoid epimerization of the product.

  • General Considerations:

    • Temperature: Perform the cleavage at the lowest possible temperature that allows for a reasonable reaction rate.

    • pH Control: Buffer the reaction mixture if your product is sensitive to strong acids or bases.

    • Mild Reagents: Opt for the mildest possible cleavage conditions. For example, if both acidic and basic hydrolysis are options, choose the one to which your product is more stable.

Protocol for Mild Cleavage of an Evans Auxiliary to a Carboxylic Acid

  • Preparation: Dissolve the N-acyloxazolidinone (1.0 eq) in a 2:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2-3 with dilute HCl and extract the carboxylic acid product with an organic solvent like ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.

  • Analysis: Confirm the retention of stereochemistry by converting the carboxylic acid to a chiral derivative (e.g., a Mosher's ester) and analyzing by NMR or by direct analysis on a chiral HPLC column.

Troubleshooting Guides

Scenario 1: Inconsistent Enantioselectivity in a Metal-Catalyzed Aziridination

Problem: You are performing a copper-catalyzed asymmetric aziridination of an olefin, but the enantiomeric excess (ee) varies significantly between batches.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Purity/Activity Ensure the copper source and chiral ligand are of high purity. Use freshly opened or properly stored reagents. Consider preparing the catalyst in situ.
Solvent Purity Use anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst or promote side reactions.[12]
Reaction Temperature Maintain a consistent and low temperature. Fluctuations can impact the selectivity of the catalytic cycle.
Stirring Rate In heterogeneous reactions, inconsistent stirring can lead to poor mixing and variable results. Ensure consistent and efficient stirring.
Substrate Purity Impurities in the olefin or the nitrene source can interfere with the catalyst. Purify starting materials if necessary.
Scenario 2: Epimerization during the Synthesis of a Substituted Piperidine

Problem: You are synthesizing a 2,4-disubstituted piperidine, and you are observing epimerization at the C-4 position during a deprotection step.

Underlying Mechanism:

G A Chiral Piperidine (C4 Stereocenter) B Planar Enolate/Iminium Ion (Loss of Stereochemistry) A->B Base or Acid C Mixture of Epimers B->C Protonation/Nucleophilic Attack

Caption: Epimerization at C4 of a piperidine ring.

Troubleshooting Strategies:

  • Milder Deprotection Conditions: If you are using a strong acid or base for deprotection (e.g., TFA for a Boc group), screen milder conditions. For example, for Boc deprotection, consider using HCl in dioxane or TMSOTf.

  • Temperature Control: Perform the deprotection at 0 °C or below to minimize the rate of epimerization.

  • Choice of Protecting Group: If possible, choose a protecting group that can be removed under neutral conditions, such as a Cbz group which can be removed by hydrogenolysis.

  • Buffer the Reaction: If the epimerization is pH-dependent, adding a buffer to the reaction mixture can help maintain a pH at which the rate of epimerization is minimized.

References

  • Hu, L., et al. (2015). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • Hu, L., et al. (2015). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Ren, J., et al. (2024). Generic mechanisms for acid-catalysed racemisation. ResearchGate. [Link]

  • Woerly, E. M., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Reddy, K. L. (2025). A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. PMC. [Link]

  • The Organic Chemistry Tutor. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. [Link]

  • Wohlgemuth, R. (2017). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. TU Delft Repository. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

  • Ren, J., et al. (2024). General mechanism of base-catalysed racemisation. ResearchGate. [Link]

  • Sharma, S., et al. (2013). Synthetic investigations in epimerization reactions of β-lactams. Der Pharma Chemica. [Link]

  • Evans, D. A. (2000). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Smith, A. M. R., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Manhas, M. S., & Amin, S. G. (n.d.). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES. [Link]

  • Wang, S., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Firestone, R. A., et al. (1974). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry. [Link]

  • Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]

  • Kate Tutorials. (2021). 8 Synthesis of Aziridines. YouTube. [Link]

  • Felpin, F.-X., & Lebreton, J. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Leah4sci. (2014). Racemization of Aldehydes and Ketones. YouTube. [Link]

  • Preprints.org. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Link]

  • Wang, Y., et al. (2016). The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Saul, R., et al. (2000). ChemInform Abstract: Synthesis of a New Chiral Oxazolidinone Auxiliary Based on D-Xylose and Its Application to the Staudinger Reaction. ResearchGate. [Link]

  • Smith, A. D., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, R. M. (2018). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Evans, P. A. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Johnston, J. N., & Williams, A. L. (2007). A regio- and stereoselective approach to quaternary centers from chiral trisubstituted aziridines. PubMed. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Chiacchio, U., et al. (2019). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]

  • Knight, J. G., et al. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. [Link]

  • de la Cruz, R., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]

Sources

Scalable synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

An essential chiral building block, 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, is pivotal in the synthesis of various complex pharmaceutical agents. Transitioning its synthesis from the laboratory bench to a pilot plant introduces significant challenges that require a deep understanding of process chemistry, reaction kinetics, and engineering principles.[1][2] Success at this scale hinges on developing a robust, reproducible, and safe process.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues that researchers, scientists, and drug development professionals may encounter during the scalable synthesis of this morpholin-3-one derivative.

Synthetic Pathway Overview

The scalable synthesis of the target molecule originates from the readily available and chiral amino acid, L-isoleucine. The strategy involves three key transformations: N-alkylation to introduce the hydroxyethyl moiety, intramolecular cyclization to form the morpholinone core, and a final Boc-protection step.

Synthetic_Workflow cluster_0 Process Stages A L-Isoleucine (Starting Material) B Step 1: N-Alkylation (N-(2-hydroxyethyl)-L-isoleucine) A->B  2-Bromoethanol, Base   C Step 2: Esterification & Cyclization ((5S)-5-[(1S)-methylpropyl]-morpholin-3-one) B->C  1. MeOH, H+ 2. Base, Heat   D Step 3: Boc Protection (Final Product) C->D  Boc₂O, Base  

Caption: Overall synthetic workflow from L-isoleucine to the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: N-Alkylation of L-Isoleucine

Problem IDQuestionPossible CausesSuggested Solutions
ALK-TS-001 Low conversion of L-isoleucine. 1. Insufficient base or base strength. 2. Reaction temperature too low. 3. Poor solubility of L-isoleucine in the chosen solvent system.1. Increase stoichiometry of the base (e.g., NaHCO₃, K₂CO₃) or switch to a stronger, non-nucleophilic base. 2. Gradually increase the reaction temperature while monitoring for side-product formation. 3. Consider a co-solvent system (e.g., water/isopropanol) to improve solubility.
ALK-TS-002 Significant formation of the N,N-dialkylated impurity. 1. High localized concentration of 2-bromoethanol during addition. 2. Reaction temperature is too high, favoring over-alkylation. 3. Stoichiometry of the alkylating agent is too high.1. Implement controlled, slow addition of 2-bromoethanol using a syringe pump or addition funnel. 2. Lower the reaction temperature. 3. Reduce the equivalents of 2-bromoethanol to 1.0-1.1 equivalents relative to L-isoleucine.
ALK-TS-003 Difficult isolation of N-(2-hydroxyethyl)-L-isoleucine. 1. The product is a zwitterionic and highly water-soluble amino acid derivative. 2. Inefficient removal of inorganic salts from the workup.1. Utilize ion-exchange chromatography for purification. 2. After reaction, adjust the pH to the isoelectric point to precipitate the product. 3. For salt removal, consider diafiltration or precipitation from a water-miscible organic solvent like isopropanol or acetone.

Step 2: Intramolecular Cyclization

Problem IDQuestionPossible CausesSuggested Solutions
CYC-TS-001 Low yield of the desired morpholin-3-one. 1. Incomplete prior esterification of the carboxylic acid. 2. Intermolecular side reactions (dimerization, polymerization) at high concentrations.[3] 3. Insufficient heat or incorrect base for promoting cyclization.1. Ensure the esterification step goes to completion by monitoring with TLC or HPLC. 2. Run the cyclization reaction at a higher dilution. 3. Screen different bases (e.g., NaOMe, t-BuOK) and solvents. Consider azeotropic removal of water if the direct acid is being cyclized.
CYC-TS-002 Product degradation or discoloration. 1. Reaction temperature is too high or heating time is too long, leading to decomposition.[3] 2. Presence of oxygen in an inert atmosphere reaction.1. Optimize the reaction temperature and time based on in-process controls (IPCs). 2. Ensure the reactor is properly purged and maintained under an inert atmosphere (N₂ or Ar).
CYC-TS-003 Difficulty purifying the morpholin-3-one. 1. Co-elution with starting material or side products on silica gel. 2. Product is an oil and difficult to crystallize.1. Optimize the chromatography mobile phase. A gradient elution may be necessary. 2. Attempt purification via distillation under high vacuum. 3. Screen for a suitable crystallization solvent or consider converting the product to a crystalline salt for purification and then liberating the free base.

Step 3: Boc Protection

Problem IDQuestionPossible CausesSuggested Solutions
BOC-TS-001 Incomplete reaction. 1. Insufficient Boc₂O or base. 2. Reaction temperature too low. 3. Steric hindrance of the secondary amine.1. Increase the stoichiometry of Boc₂O (1.1-1.3 eq) and the base (e.g., triethylamine, DIPEA).[4] 2. Allow the reaction to proceed at room temperature or warm gently to 30-40°C. 3. Ensure adequate reaction time (monitor by TLC/HPLC).
BOC-TS-002 Product contains residual Boc anhydride or its byproducts. 1. Inefficient quenching of excess Boc₂O. 2. Byproducts are carried through the workup.1. After the reaction is complete, quench with a nucleophilic amine like N,N-dimethylethylenediamine or ammonium hydroxide. 2. Optimize the aqueous workup to remove water-soluble byproducts. A mild basic wash (e.g., sat. NaHCO₃) is effective.[5]
BOC-TS-003 Final product fails to crystallize. 1. Presence of impurities inhibiting crystallization. 2. The product has a low melting point or is a persistent oil.1. Ensure the material is of high purity (>98%) before attempting crystallization. Re-purify via column chromatography if necessary. 2. Conduct a thorough solvent screen for crystallization. Common systems include heptane/ethyl acetate or diisopropyl ether. 3. Use techniques like seeding with a previously obtained crystal or slow cooling to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is L-isoleucine chosen as the starting material? A: L-isoleucine provides the desired stereochemistry at both chiral centers—(5S) and (1S)—of the final product directly. Using an enantiomerically pure starting material from the chiral pool is a highly efficient strategy to avoid chiral separations or asymmetric synthesis steps later in the sequence.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up? A: Critical parameters include temperature, reagent addition rates, and mixing efficiency.[1] For instance, the N-alkylation step can be exothermic, requiring controlled addition and efficient heat removal to prevent runaway reactions and side-product formation. During cyclization, temperature control is vital to prevent product degradation.

Q3: How can the stereochemical integrity of the product be ensured throughout the process? A: The chiral centers in L-isoleucine are generally stable under the described reaction conditions. However, it is crucial to avoid harsh acidic or basic conditions combined with high temperatures, which could potentially lead to epimerization. Chiral HPLC analysis should be used as an in-process control and for final product release to confirm enantiomeric purity.

Q4: What are the primary safety concerns for pilot plant production? A: Key safety concerns include:

  • Handling of 2-Bromoethanol: It is toxic and corrosive. Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The N-alkylation and Boc-protection steps can generate heat. Reaction calorimetry studies are recommended to understand the thermal profile before scaling up.[3]

  • Use of Strong Bases: Reagents like sodium methoxide or potassium tert-butoxide are flammable and corrosive. They must be handled under an inert atmosphere and away from water.

  • Solvent Handling: Large volumes of flammable organic solvents require proper grounding of equipment and adherence to pilot plant safety protocols.

Q5: Are there alternative methods for the Boc-protection step? A: Yes, while Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent, alternatives exist.[4][6] For example, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, although it is more expensive. The choice of reagent is often dictated by cost, efficiency, and ease of byproduct removal at scale.[]

Q6: What are the challenges in moving from a pilot plant to full-scale manufacturing? A: Moving to full-scale manufacturing amplifies the challenges seen at the pilot scale.[8] Key issues include supply chain management for raw materials, even more significant heat and mass transfer limitations in larger reactors, ensuring batch-to-batch reproducibility, and cost optimization to ensure commercial viability.[1][2]

Troubleshooting_Cyclization start Low Yield in Step 2 (Cyclization)? check_temp Is Reaction Temp Optimal? start->check_temp adjust_temp Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No check_conc Is Concentration Too High? check_temp->check_conc Yes analyze Analyze Impurity Profile (HPLC/LCMS) adjust_temp->analyze adjust_conc Decrease Concentration (Higher Dilution) check_conc->adjust_conc Yes check_base Is Base/Solvent Correct? check_conc->check_base No adjust_conc->analyze adjust_base Screen Alternative Bases/Solvents check_base->adjust_base No check_base->analyze Yes adjust_base->analyze outcome Optimize Process Based on Data analyze->outcome

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Detailed Experimental Protocols

Step 1: Pilot-Scale N-Alkylation of L-Isoleucine

  • Charge a 100 L glass-lined reactor with deionized water (20 L) and L-isoleucine (5.0 kg, 38.1 mol).

  • Begin agitation and add potassium carbonate (6.3 kg, 45.7 mol) portion-wise, managing any effervescence.

  • Heat the mixture to 60-65°C to achieve a clear solution.

  • In a separate vessel, prepare a solution of 2-bromoethanol (4.9 kg, 39.2 mol) in deionized water (5 L).

  • Add the 2-bromoethanol solution to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature at 60-65°C.

  • After the addition is complete, maintain the reaction at 65°C for 12-16 hours. Monitor the reaction progress by HPLC until <2% of L-isoleucine remains.

  • Cool the reaction mixture to 20-25°C. Carefully adjust the pH to ~6.0 using 6M HCl.

  • Concentrate the reaction mixture under vacuum to approximately 15 L.

  • Add isopropanol (40 L) slowly to precipitate the inorganic salts. Stir the slurry for 2 hours.

  • Filter the mixture to remove the salts and wash the cake with isopropanol.

  • Concentrate the filtrate to a thick oil to yield crude N-(2-hydroxyethyl)-L-isoleucine for use in the next step.

Step 2: Pilot-Scale Cyclization to (5S)-5-[(1S)-methylpropyl]-morpholin-3-one

  • Charge the 100 L reactor with the crude N-(2-hydroxyethyl)-L-isoleucine from the previous step and methanol (50 L).

  • Cool the mixture to 0-5°C. Add thionyl chloride (3.4 L, 45.7 mol) dropwise, keeping the temperature below 15°C.

  • After addition, warm the mixture to reflux (approx. 65°C) and hold for 4-6 hours until esterification is complete (monitored by HPLC).

  • Cool the mixture and concentrate under vacuum to remove most of the methanol.

  • Add toluene (40 L) and cool to 0-5°C.

  • Slowly add a 25% solution of sodium methoxide in methanol (8.3 kg, 38.4 mol) while maintaining the temperature below 10°C.

  • Warm the mixture to 40-45°C and stir for 8-10 hours until cyclization is complete.

  • Cool to 20-25°C and quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 L).

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L).

  • Combine the organic layers, wash with brine (10 L), and concentrate under vacuum to yield the crude morpholin-3-one as an oil. Purify by vacuum distillation.

Step 3: Pilot-Scale Boc Protection

  • Charge the 100 L reactor with the purified morpholin-3-one (assuming ~4.5 kg, 26.3 mol), dichloromethane (45 L), and triethylamine (4.4 L, 31.5 mol).

  • Cool the solution to 10-15°C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (6.3 kg, 28.9 mol) in dichloromethane (10 L) over 1-2 hours, maintaining the temperature below 20°C.

  • Allow the reaction to warm to 20-25°C and stir for 6-8 hours until the reaction is complete.

  • Wash the reaction mixture with 1M HCl (15 L), followed by saturated aqueous NaHCO₃ (15 L), and finally brine (15 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to a thick oil.

  • Add n-heptane (20 L) and stir to induce crystallization. Cool the slurry to 0-5°C and hold for 4 hours.

  • Filter the solid product, wash with cold n-heptane, and dry under vacuum at 40°C to yield the final product, 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one.

References

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-326.
  • Acta Crystallographica Section E. (2012). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. E68(Pt 3), o684.
  • ResearchGate. (n.d.). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate by Oxidation of the Alcohol. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5229.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of (4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine. Retrieved from [Link]

  • MDPI. (2022). Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues. Molecules, 27(6), 1792.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rearrangement of Isoxazolidine 5Spiro Derivatives. Part 14. A New Synthesis of (2S)-4-Oxopipecolic Acid by Thermal Rearrangement of Enantiopure Spirocyclopropaneisoxazolidine. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Biotech Campus Delft. (2024). Plant One new owner of Bioprocess Pilot Facility at Biotech Campus Delft. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199.
  • PubMed. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. European Journal of Medicinal Chemistry, 144, 626-634.
  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Pilot-Plant Preparation of an αvβ3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). Retrieved from [Link]

  • PMC - NIH. (n.d.). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794.
  • American Chemical Society. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Retrieved from [Link]

Sources

Managing thermal lability of tert-butoxycarbonyl group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing tert-Butoxycarbonyl (Boc) Thermal Lability

Welcome to the Protecting Group Stability Hub

Status: Operational | Ticket: #BOC-THERM-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability against bases and nucleophiles.[1][2][3][4] However, its thermal stability is frequently overestimated. While nominally stable up to ~130°C in neutral environments, "invisible" factors such as trace acidity, Lewis acid catalysts, and microwave superheating can trigger premature deprotection via an E1-like elimination mechanism.

This guide provides the causality, thresholds, and self-validating protocols required to maintain Boc integrity during high-energy transformations.

Module 1: The Thermal Thresholds (FAQ)

Q: What is the absolute temperature limit for a Boc group? A: There is no single "hard" limit, but there are three distinct stability zones based on solvent acidity:

ZoneTemperature RangeStability StatusContext
Safe < 80°CHigh Stable in almost all non-acidic conditions.
Risk 80°C – 130°CConditional Stable ONLY in strictly neutral/basic solvents. Trace acid triggers autocatalytic cleavage.
Critical > 150°CUnstable Thermolysis Zone. Spontaneous retro-ene decomposition occurs even without acid (Rawal et al.).

Q: Why did my Boc group fall off in the microwave at 110°C? A: Microwave reactors often create localized "hotspots" that exceed the bulk temperature reading. Furthermore, if your solvent degrades slightly to release protons (e.g., CHCl3 forming HCl, or hydrolysis of esters), the Boc group becomes a "proton sponge." Once protonated, the elimination of isobutylene is rapid and irreversible.

Module 2: The Failure Mechanism

To prevent failure, you must understand how it fails. Thermal deprotection does not always require external acid; at high temperatures, it proceeds via a concerted retro-ene mechanism or a polarized ion-pair intermediate.

Visualizing the Decomposition Pathway:

BocDecomposition Start N-Boc Amine (Stable < 80°C) Heat Thermal Activation (>150°C or Acid+Heat) Start->Heat Energy Input TS Transition State (Retro-ene / Ion Pair) Heat->TS C-O Bond Cleavage Intermed Carbamic Acid (Unstable) TS->Intermed - Isobutylene (Gas) Products Free Amine + CO2 + Isobutylene Intermed->Products - CO2 (Irreversible)

Figure 1: The irreversible cascade of Boc decomposition. Note that the loss of isobutylene gas drives the equilibrium, making the reaction impossible to reverse.

Module 3: Troubleshooting & Chemical Compatibility

Scenario A: Lewis Acid Catalysis

User Issue: "I need to run a Friedel-Crafts reaction with a Lewis Acid. Will my Boc survive?" Technical Analysis: Boc groups coordinate to strong Lewis Acids (LA), mimicking protonation.

  • Fatal LAs:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    . These will deprotect Boc within minutes, often even at 0°C.
  • Tolerable LAs:

    
    , 
    
    
    
    ,
    
    
    . These are generally safe if the temperature is kept low (< 50°C).

Protocol: The "Lewis Acid Stress Test" (Self-Validating) Before committing your bulk material, run this NMR-scale validation:

  • Dissolve 10 mg of Boc-substrate in deuterated solvent (

    
    ).
    
  • Add 1.0 eq of your Lewis Acid.

  • Heat to your target reaction temperature for 1 hour.

  • Check: Look for the disappearance of the t-butyl singlet (~1.4 ppm) and the appearance of isobutylene or free amine peaks.

Scenario B: Microwave Synthesis

User Issue: "Reaction requires 140°C in the microwave. How do I keep the Boc on?" Mitigation Strategy:

  • Solvent Switch: Avoid halogenated solvents (DCM, DCE, CHCl3) which can liberate HCl at high temps. Use stable, polar aprotic solvents like DMF, DMA, or NMP.

  • The "Buffer Blanket": Add 1.5 equivalents of a hindered base like DIPEA (Hünig's base) or 2,6-lutidine . This neutralizes any adventitious acid generated during superheating, preventing the autocatalytic cycle.

Module 4: Decision Framework

Use this logic flow to determine if your reaction conditions are safe for Boc.

DecisionTree Start Proposed Reaction Condition TempCheck Is Temp > 130°C? Start->TempCheck AcidCheck Is Acid Present? (Lewis or Brønsted) TempCheck->AcidCheck No (<130°C) BaseCheck Can you add DIPEA/TEA? TempCheck->BaseCheck Maybe (130-150°C) Unsafe STOP: High Risk of Deprotection TempCheck->Unsafe Yes (>150°C) AcidCheck->Unsafe Strong Acid/LA Safe PROCEED: Boc is Stable AcidCheck->Safe No Monitor PROCEED WITH CAUTION: Run Stress Test First AcidCheck->Monitor Weak Lewis Acid BaseCheck->Unsafe No BaseCheck->Monitor Yes (Buffer)

Figure 2: Operational decision tree for assessing Boc stability risks.

Module 5: Validated Experimental Protocols

Protocol 1: Safe Workup of Thermally Labile Boc-Intermediates

Context: Many researchers lose the Boc group after the reaction, during concentration on a rotary evaporator, due to the combination of heat and acidic impurities in the solvent.

  • Quench: Ensure the reaction mixture is cooled to room temperature before workup.

  • Wash: Always perform a wash with saturated

    
     to ensure the organic layer is slightly alkaline (pH 8).
    
  • Evaporation: Set the rotary evaporator bath to < 40°C . Do not rush evaporation with high heat.

  • Chromatography: If purifying on silica gel, pre-treat the column with 1% Triethylamine (TEA) in the eluent. Silica is naturally acidic and can cleave Boc groups from sensitive substrates upon prolonged contact.

Protocol 2: Thermal Stability Profiling (The "Dipstick" Method)

Context: To determine if a specific substrate can withstand reflux.[3]

  • Take an aliquot of the reaction mixture (

    
    ).
    
  • Dilute into methanol (

    
    ) containing 1 drop of TFA (deliberate deprotection trigger).
    
  • Inject into LC-MS.[5]

  • Analysis: If your reaction aliquot already shows the mass of the deprotected amine (M-100) before the TFA addition, your reaction conditions are too harsh. If the mass appears only after TFA addition, your Boc group is intact.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on stability constants).

  • Rawal, V. H., et al. (1990). "Thermal Deprotection of N-Boc Amines". Tetrahedron Letters. (Establishes the >150°C thermal elimination threshold).

  • Kelly, J., et al. (2015). "Microwave-Assisted Deprotection of Boc-Protected Amines". RSC Advances. (Details the effects of superheating and microwave irradiation on Boc stability).

  • Stafford, J. A., et al. (1999). "Lewis Acid-Mediated Selective Removal of N-Boc". The Journal of Organic Chemistry. (Differentiation between strong and weak Lewis acids).

Sources

Enhancing the yield and purity of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of this critical chiral building block.

Introduction to the Molecule

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a chiral morpholinone derivative. The morpholinone core is a valuable scaffold in medicinal chemistry, and the specific stereochemistry at the C5 and C1' positions, along with the Boc-protecting group, makes it a key intermediate for synthesizing complex, biologically active molecules.[1] Ensuring high yield and, most importantly, high diastereomeric and enantiomeric purity is paramount for its successful application in drug discovery pipelines.[] This guide addresses the common practical challenges encountered during its synthesis and purification.

Section 1: Troubleshooting Synthesis & Yield Optimization

Achieving a high yield of the target compound requires careful control over reaction parameters. This section addresses the most common issues related to reaction outcomes.

FAQ: My reaction yield is consistently low. What are the critical parameters to investigate?

A low yield is often traced back to suboptimal reaction conditions or degradation of starting materials or products. The primary synthesis of N-substituted morpholinones typically involves the cyclization of an N-substituted amino diol or a related precursor.[3] Let's break down the critical control points.

Answer:

  • Quality and Stoichiometry of Reagents:

    • Base Selection and Stoichiometry: The intramolecular cyclization is base-mediated. Weak bases may result in incomplete reaction, while an excessive amount of a strong base (like NaH) can lead to side reactions. It is crucial to use a freshly titrated or newly purchased base and to carefully control its stoichiometry (typically 1.1-1.5 equivalents).

    • Starting Material Purity: Ensure the precursor, likely an N-Boc protected amino alcohol derivative, is pure and dry. Moisture can quench the base and hinder the reaction.

  • Solvent and Temperature Control:

    • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are typically preferred as they effectively solvate the reactants without participating in the reaction.

    • Temperature Management: Many cyclization reactions are exothermic. Running the reaction at 0 °C or even lower temperatures during the addition of the base can prevent the formation of degradation byproducts. After the initial reaction, a slow warm-up to room temperature or gentle heating may be required to drive the reaction to completion.[3]

  • Reaction Atmosphere:

    • Inert Atmosphere: Reactions involving strong bases like NaH are highly sensitive to air and moisture. Always conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried glassware and anhydrous solvents.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve issues with reaction yield.

G start Low Yield Observed check_sm Verify Purity & Stoichiometry of Starting Materials & Reagents start->check_sm sm_ok Purity/Stoichiometry OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Solvent, Temp., Atmosphere) conditions_ok Conditions Optimized? check_conditions->conditions_ok sm_ok->check_conditions Yes optimize_sm Action: Use Purified/Dry Reagents. Re-verify Stoichiometry. sm_ok->optimize_sm No optimize_conditions Action: Use Anhydrous Solvent. Control Temperature (start at 0°C). Ensure Inert Atmosphere. conditions_ok->optimize_conditions No monitor_rxn Monitor Reaction Progress (TLC/LC-MS) conditions_ok->monitor_rxn Yes optimize_sm->start optimize_conditions->start completion_ok Reaction to Completion? monitor_rxn->completion_ok incomplete_rxn Problem: Incomplete Reaction Action: Increase Reaction Time/Temp. Consider a stronger base. completion_ok->incomplete_rxn No, SM remains degradation Problem: Degradation Observed Action: Lower Reaction Temperature. Reduce Reaction Time. completion_ok->degradation No, Byproducts form end Yield Improved completion_ok->end Yes incomplete_rxn->optimize_conditions degradation->optimize_conditions

Caption: A decision-tree for troubleshooting low reaction yield.

FAQ: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer:

Side products in this synthesis often arise from intermolecular reactions or partial deprotection of the Boc group.

  • Dimerization/Oligomerization: If the intramolecular cyclization is slow, an intermolecular reaction can occur, leading to dimers or larger oligomers. This is often exacerbated by high concentrations.

    • Solution: Use a higher dilution (i.e., lower concentration of starting material) to favor the intramolecular reaction pathway. A concentration of 0.1 M or lower is a good starting point.

  • Boc-Deprotection: The tert-butyloxycarbonyl (Boc) group is sensitive to acid.[4] If any acidic impurities are present or generated during the reaction, partial or full deprotection can occur. The resulting free amine can then participate in unwanted side reactions.

    • Solution: Ensure all reagents and solvents are free from acidic contaminants. If the workup involves an acidic wash, perform it quickly and at low temperatures to minimize cleavage of the Boc group.

  • Epimerization: The stereocenters, particularly the one at C5 alpha to the carbonyl group, can be susceptible to epimerization under harsh basic conditions or prolonged reaction times. This would lead to the formation of diastereomers, complicating purification and compromising the final product's chiral integrity.

    • Solution: Use the mildest base and shortest reaction time necessary for full conversion. Monitoring the reaction closely with a chiral analytical method during optimization is crucial.[5]

Section 2: Purification Strategies

The polarity of the morpholinone and potential impurities requires a well-designed purification strategy.

FAQ: What is the recommended method for purifying the crude product?

Answer:

Flash column chromatography on silica gel is the standard and most effective method for purifying this compound.[6]

  • Principle: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. The Boc-protected morpholinone is a moderately polar compound.

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is appropriate.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is recommended. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product. A typical elution range for compounds of this type is between 20-40% Ethyl Acetate in Hexanes.

FAQ: My compound co-elutes with an impurity during column chromatography. How can I improve separation?

Answer:

Co-elution occurs when the compound and an impurity have very similar polarities.

  • Optimize the Eluent System:

    • Change Solvent System: If a Hexanes/Ethyl Acetate system fails, try a different solvent combination. For example, replacing Ethyl Acetate with Dichloromethane (DCM) and a small amount of Methanol (e.g., 98:2 DCM:MeOH) can alter the selectivity and improve separation.

    • Use Additives: Adding a very small amount (0.1-0.5%) of a modifier like triethylamine can deactivate acidic sites on the silica gel and improve the peak shape of amine-containing compounds, which might help resolve closely eluting spots.

  • Improve Column Efficiency:

    • Dry Loading: Instead of loading your crude product dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This creates a more concentrated starting band on the column, leading to sharper peaks and better resolution.

    • Column Dimensions: Use a longer, narrower column for a more efficient separation.

FAQ: I'm struggling to crystallize the final product. What should I try?

Answer:

Crystallization is an excellent final purification step to achieve high purity. If the compound oils out or refuses to crystallize, consider the following:

  • Solvent Screening: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

    • Good Single Solvents to Try: Isopropanol, Acetonitrile, or Ethyl Acetate.

    • Binary Solvent Systems: Dissolve the compound in a minimal amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate) and slowly add a poor solvent (e.g., Hexanes or Pentane) at room temperature or while warm until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of pure material from a previous batch, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystals to form.

Section 3: Ensuring Chemical & Chiral Purity

Verifying the purity of the final product is a critical step. The presence of two stereocenters makes chiral purity analysis essential.

FAQ: How can I accurately determine the chemical purity of my final compound?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Technique Purpose Typical Specification
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Conforms to structure; no significant impurity peaks (>1%).
LC-MS Purity assessment and mass confirmation.≥98% purity by HPLC (e.g., at 210 nm). Mass matches theoretical [M+H]⁺ or [M+Na]⁺.[7]
Elemental Analysis Confirms the elemental composition (C, H, N).Within ±0.4% of theoretical values.
FAQ: My product shows low enantiomeric or diastereomeric excess. What are the potential causes and solutions?

Answer:

Low stereochemical purity is a significant issue for chiral molecules intended for pharmaceutical use.[8]

  • Cause: Racemization/Epimerization during Synthesis: As mentioned previously, harsh reaction conditions (strong base, high temperature, long reaction time) can cause the stereocenter at C5 to epimerize.

    • Solution: Re-optimize the synthesis using milder conditions. Screen different bases (e.g., potassium tert-butoxide instead of NaH) and lower the reaction temperature.

  • Cause: Impure Starting Materials: The stereochemical purity of the final product can be no higher than that of your chiral starting materials.

    • Solution: Verify the enantiomeric and diastereomeric purity of your starting amino alcohol precursor using a suitable chiral analytical method before starting the synthesis.

  • Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric and diastereomeric excess.

    • Column Selection: A chiral stationary phase (CSP) is required. Columns like Chiralpak® or Chiralcel® are commonly used.[9]

    • Method Development: Developing a chiral separation method involves screening different mobile phases (typically mixtures of Hexanes/Isopropanol or Hexanes/Ethanol) and sometimes requires additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to achieve baseline separation of the stereoisomers.

Appendix: Standardized Protocols

Protocol 1: Optimized Synthesis Workflow

This protocol is a generalized representation. Exact quantities should be calculated based on the specific precursor used.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in oven. react1 Dissolve precursor in anhydrous THF. prep1->react1 prep2 Prepare anhydrous THF. prep2->react1 react2 Cool solution to 0 °C under N2 atmosphere. react1->react2 react3 Add NaH (1.2 eq) portion-wise. react2->react3 react4 Stir at 0 °C for 30 min, then warm to RT for 2-4h. react3->react4 react5 Monitor by TLC/LC-MS until SM is consumed. react4->react5 workup1 Quench carefully with sat. aq. NH4Cl at 0 °C. react5->workup1 workup2 Extract with Ethyl Acetate. workup1->workup2 workup3 Wash with brine, dry (Na2SO4), and concentrate. workup2->workup3 workup4 Purify by flash chromatography. workup3->workup4

Caption: General workflow for the synthesis of the target morpholinone.

Protocol 2: Standard Purification by Flash Chromatography
  • Prepare the Column: Select a silica gel column appropriate for your scale (typically aiming for a 40:1 to 100:1 ratio of silica:crude material by weight). Equilibrate the column with the starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of Dichloromethane. Add a small amount of silica gel (approx. 2-3x the weight of your crude product) and concentrate the slurry to a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elute the Column: Begin elution with the starting mobile phase.

  • Run the Gradient: Gradually increase the percentage of the polar solvent (Ethyl Acetate). A typical linear gradient might run from 5% to 50% Ethyl Acetate over 10-15 column volumes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. [Link]

  • Mezei, T., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • Wood, J. L., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83. [Link]

  • Kim, Y. G., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

  • Byers, J. A., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(25), 9055–9060. [Link]

  • Srinivasu, M. K., et al. (2011). Enantiomeric purity of chiral derivatizing reagents for enantioresolution. Bioanalysis, 3(18), 2057-60. [Link]

  • Szabó, Z. I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(5), 1089. [Link]

  • Reddy, K. L., et al. (2007). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthetic Communications, 37(13), 2249-2256. [Link]

  • Stevens, D. L., et al. (2010). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Journal of Medicinal Chemistry, 53(15), 5645–5653. [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Fernandes, M. A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220. [Link]

  • Douglas, C. J., et al. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 16(21), 5584–5587. [Link]

  • Kysil, O. V., et al. (2021). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 57(1), 1-20. [Link]

  • Symeres. Synthetic Chemistry Services | Drug Discovery Expertise. [Link]

  • Perklin, M., et al. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 26(16), 4984. [Link]

  • Bougrin, K., et al. (2007). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 52(4). [Link]

Sources

Validation & Comparative

Developing Analytical Methods for Quality Control of Morpholinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development

Executive Summary: The Morpholinone Checkpoint

In the synthesis of anticoagulant blockbusters like Rivaroxaban (Xarelto®) and Apixaban , the morpholinone scaffold is not merely a structural feature—it is a critical quality checkpoint. Specifically, the intermediate 4-(4-aminophenyl)-3-morpholinone (CAS 438056-69-0) serves as the "gatekeeper" to the final API synthesis. Its purity directly dictates the yield and impurity profile of the subsequent chiral oxazolidinone formation.

This guide objectively compares analytical methodologies for this class of intermediates, moving beyond generic "HPLC vs. GC" debates to provide field-proven strategies for detecting the specific impurities that plague morpholinone chemistry: residual nitro-precursors, ring-opened degradants, and genotoxic arylamines.

Comparative Analysis of Analytical Platforms

The choice of analytical method depends heavily on the specific stage of the morpholinone lifecycle (Raw Material vs. Intermediate vs. Trace Impurity).

Table 1: Performance Matrix of Analytical Techniques
FeatureRP-HPLC (UV-Vis) GC-MS LC-MS/MS
Primary Application Batch Release & Purity (The Workhorse) Raw Material (Morpholine) AnalysisTrace Genotoxic Impurity (GTI) Screening
Target Analyte Non-volatile intermediates (e.g., 4-(4-aminophenyl)-3-morpholinone)Volatile starting materials (Morpholine)Trace anilines & nitro-precursors
Sensitivity (LOD) 0.05 - 0.1 µg/mL1 - 10 ng/mL< 1 ng/mL
Sample Prep Dilute & Shoot (Simple)Derivatization often required (Complex)Protein ppt (Bio) or Direct inject
Key Limitation Low sensitivity for non-chromophoric impuritiesThermal instability of morpholinone ringHigh cost; Matrix effects
Cost Efficiency ⭐⭐⭐⭐⭐ (High)⭐⭐⭐ (Medium)⭐⭐ (Low)
Deep Dive: Why RP-HPLC Wins for Intermediates

While GC-MS is the gold standard for the volatile raw material morpholine (often derivatized with nitrite to form N-nitrosomorpholine for detection), it fails for the heavier morpholinone intermediates .

  • Thermal Instability: The morpholinone ring, particularly when substituted with an aminophenyl group, can degrade in the high-temperature injection port of a GC (250°C+), leading to false impurity peaks.

  • Polarity: The amino and ketone functionalities create high polarity, resulting in poor peak shape and tailing on standard DB-5ms columns without tedious derivatization (e.g., silylation).

RP-HPLC remains the authoritative choice because it handles the polarity natively and operates at ambient temperatures, preserving the integrity of the "Nitro" precursor (4-(4-nitrophenyl)-3-morpholinone) and the "Amino" product.

Field-Proven Protocol: The "Phosphate-Buffered" Standard

This protocol is synthesized from validated industrial methods used for Rivaroxaban intermediates. It is designed to resolve the critical Nitro-to-Amino conversion , ensuring the reaction has gone to completion (<0.1% residual nitro compound).

Method: Isocratic RP-HPLC for 4-(4-aminophenyl)-3-morpholinone
  • Objective: Quantify purity and track the consumption of 4-(4-nitrophenyl)-3-morpholinone.

  • System: Agilent 1260 Infinity II or equivalent.

Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Thermo Hypersil ODS or Phenomenex Luna C18), 250 mm x 4.6 mm, 5 µm.[1]

    • Why: The 250 mm length provides the theoretical plates needed to separate the main peak from closely eluting ring-opened hydrolytic degradants.

  • Mobile Phase: Acetonitrile : Potassium Phosphate Buffer (25 mM, pH 3.0) [30:70 v/v].[1]

    • Causality: The acidic pH (3.0) suppresses the ionization of the aniline amine group (keeping it protonated/neutral depending on pKa proximity) or simply ensures sharp peak shape by preventing silanol interactions. The 30% organic modifier is sufficient to elute the polar morpholinone while retaining the more hydrophobic nitro-impurity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Ambient).

  • Detection: UV at 250 nm .

    • Note: The morpholinone ring has weak absorbance; 250 nm targets the phenyl ring's

      
       transition, common to both the nitro and amino species.
      
  • Injection Volume: 10-20 µL.

Standard Preparation:

  • Diluent: Mobile Phase or Acetonitrile:Water (50:50).[2]

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity limit testing.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the Amino-product (approx. 3-4 min) and Nitro-precursor (approx. 6-8 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main amine peak (critical due to amine-silanol interactions).
    
  • RSD (n=6): < 1.0% for retention time and area.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the synthesis stage, distinguishing between the achiral morpholinone intermediate and the final chiral API.

AnalyticalWorkflow cluster_legend Key Decision Factors Start Sample Type RawMat Raw Material: Morpholine Start->RawMat Intermed Intermediate: 4-(4-aminophenyl)- 3-morpholinone Start->Intermed API Final API: Rivaroxaban Start->API GCMS GC-MS (Derivatization w/ Nitrite) RawMat->GCMS Volatile HPLC_Achiral RP-HPLC (UV) (C18, pH 3.0) Intermed->HPLC_Achiral Purity/Assay (Achiral) LCMS LC-MS/MS (Trace GTI Analysis) Intermed->LCMS Genotoxic Impurities (Anilines) API->HPLC_Achiral Assay HPLC_Chiral Chiral HPLC (Amylose/Cellulose CSP) API->HPLC_Chiral Enantiomeric Purity (S-isomer) Legend Morpholine = Volatile (GC) Intermediate = Polar/Solid (RP-HPLC) API = Chiral Center (Chiral LC)

Figure 1: Analytical decision tree for morpholinone-based drug development. Note that the intermediate stage is typically achiral, requiring robust RP-HPLC, whereas the final API requires chiral separation.

Troubleshooting & Optimization

Issue: "Ghost" Peaks in Gradient Runs

  • Cause: Morpholinone intermediates often contain trace residual aniline. In gradient elution, aniline can exhibit "carryover" or stick to the column frit, eluting in subsequent blank runs.

  • Solution: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid. Switch to an isocratic method (as described above) to eliminate gradient ghosting artifacts.

Issue: Peak Broadening of the Amine

  • Cause: Interaction between the basic amine (-NH2) and acidic silanols on the silica backbone.

  • Solution: Use "End-capped" columns (e.g., C18-TMS) or add an ion-pairing agent like Triethylamine (TEA) (0.1%) to the mobile phase to compete for silanol sites. Note: The phosphate buffer at pH 3.0 usually negates the need for TEA.

References
  • BenchChem. (2025).[3] Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS. Retrieved from

  • Global Research Online. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. Retrieved from

  • National Institutes of Health (NIH). (2021). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities in Rivaroxaban. PMC. Retrieved from

  • SIELC Technologies. Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved from

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from

Sources

Comparative Guide: Advances in the Asymmetric Synthesis of Chiral N,O-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral N,O-heterocycles—specifically morpholines, oxazolidinones, and oxazolines —are privileged scaffolds in modern pharmacopeia (e.g., Linezolid, Rivaroxaban, Aprepitant). The synthesis of these motifs with high enantiopurity is a critical bottleneck in drug development.

This guide objectively compares two dominant synthetic paradigms: Asymmetric Hydrogenation (The "Modify" Strategy) and Asymmetric Cycloaddition/Annulation (The "Construct" Strategy) . We analyze the performance of recent catalytic systems, including Rhodium-bisphosphine complexes and Chiral Phosphoric Acids (CPAs), providing experimental protocols and decision matrices to guide your synthetic route planning.

Part 1: Comparative Analysis of Synthetic Methodologies

The "Modify" Strategy: Asymmetric Hydrogenation

This approach relies on constructing an achiral unsaturated heterocycle (e.g., dehydromorpholine or oxazolone) and subjecting it to enantioselective reduction.

Best-in-Class System: Rhodium-SKP Catalysis Recent work (Zhang et al., Chem. Sci.[1] 2021) demonstrated that Rh-complexes with SKP (Spiro-Ketal-Phosphine) ligands, which possess a large bite angle, solve the historical challenge of low reactivity in electron-rich enol ethers.

Performance Metrics:

Feature Rh-SKP Hydrogenation Ru-NHC Hydrogenation
Target Scaffold 2-Substituted Morpholines 2-Oxazolidinones
Catalyst Loading 0.2 – 1.0 mol% 1.0 – 5.0 mol%
Enantioselectivity Up to 99% ee 90 – 96% ee
Yield Quantitative (>98%) 85 – 95%
Atom Economy Excellent (100%) High

| Limitation | Requires pre-formed unsaturated heterocycle | Sensitive to steric bulk at C4 |

The "Construct" Strategy: Asymmetric Annulation

This approach builds the heterocyclic ring and establishes stereocenters simultaneously from acyclic precursors.

Best-in-Class System: Chiral Phosphoric Acid (CPA) Catalysis A breakthrough reported in J. Am. Chem. Soc. (2021) utilizes CPAs to promote a cascade involving a [4+2] heteroannulation followed by an Aza-Benzilic Ester Rearrangement .[2] This method is superior for generating complex, densely functionalized cores that are inaccessible via hydrogenation.

Performance Metrics:

Feature CPA Cascade (Aza-Benzilic) Ti-Catalyzed Hydroamination
Target Scaffold 3-Substituted Morpholinones 3-Substituted Morpholines
Mechanism [4+2] / 1,2-Shift Hydroamination / Transfer Hydrogenation
Enantioselectivity 92 – 98% ee >95% ee
Substrate Scope Aryl/Alkyl Glyoxals + Amino Alcohols Amino-alkynes
Complexity Increase Very High (Ring expansion) Moderate

| Limitation | Higher catalyst loading (5-10 mol%) | Ti-catalyst moisture sensitivity |

Part 2: Mechanistic Visualization

Workflow Comparison: "Construct" vs. "Modify"

The following diagram illustrates the strategic divergence between the two methodologies.

SyntheticStrategy Start Target: Chiral N,O-Heterocycle Sub1 Acyclic Precursors Step1 Cyclization (Achiral) Sub1->Step1 Inter1 Unsaturated Heterocycle (Dehydromorpholine) Step1->Inter1 Step2 Asymmetric Hydrogenation (Rh-SKP) Inter1->Step2 Step2->Start Sub2 Glyoxal + Amino Alcohol Step3 CPA Catalysis (Cascade Reaction) Sub2->Step3 Step3->Start Mech [4+2] Cycloaddition + Aza-Benzilic Rearrangement Step3->Mech Mechanism

Caption: Strategic comparison. The "Modify" path (top) requires pre-cyclization, while the "Construct" path (bottom) builds complexity in a single catalytic step.

Mechanism of CPA-Catalyzed Aza-Benzilic Rearrangement

This pathway highlights the sophisticated dual-activation mode of Chiral Phosphoric Acids.

CPAMechanism Reactants Glyoxal + Amino Alcohol Inter1 Hemiacetal Intermediate Reactants->Inter1 Condensation TS1 CPA-Activated Imine (H-Bonding Network) Inter1->TS1 CPA Binding Step_Cyclo Intramolecular Cyclization TS1->Step_Cyclo Inter2 Cyclic α-Iminium Hemiacetal Step_Cyclo->Inter2 Step_Shift 1,2-Aryl/Alkyl Shift (Ring Expansion) Inter2->Step_Shift Stereoselective Migration Product Chiral Morpholinone Step_Shift->Product

Caption: Mechanistic pathway of the CPA-catalyzed cascade. The chiral phosphate anion directs the critical 1,2-shift, determining the stereochemistry.

Part 3: Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Source: Adapted from Zhang et al., Chem. Sci. 2021.

Objective: Synthesis of (S)-2-phenylmorpholine.

Reagents:

  • Substrate: 2-phenyl-3,4-dehydromorpholine (0.5 mmol)

  • Catalyst: [Rh(COD)(SKP)]BF₄ (1.0 mg, ~0.2 mol%)

  • Solvent: Dichloromethane (DCM, 2.0 mL)

  • Gas: Hydrogen (H₂)

Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a glass vial with the dehydromorpholine substrate (0.5 mmol) and the Rh-SKP catalyst (0.2 mol%).

  • Solvation: Add anhydrous degassed DCM (2.0 mL) to the vial. Place the vial inside a stainless steel autoclave.

  • Pressurization: Seal the autoclave and purge with H₂ gas three times. Pressurize the system to 50 atm of H₂.

  • Reaction: Stir the mixture at room temperature (25 °C) for 20 hours.

  • Workup: Carefully vent the hydrogen gas (fume hood!). Concentrate the solution under reduced pressure.

  • Purification: The crude mixture is typically pure enough for analysis; if necessary, pass through a short pad of silica gel (eluent: EtOAc).

  • Validation: Determine conversion by ¹H NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).

Self-Validating Check: The reaction mixture should turn from orange (active catalyst) to clear/pale yellow upon completion. Full conversion is indicated by the disappearance of the enol ether proton signal (~6.5 ppm) in ¹H NMR.

Protocol B: CPA-Catalyzed Synthesis of Morpholinones

Source: Adapted from He, Wu, & Wang, J. Am. Chem. Soc. 2021.

Objective: Synthesis of chiral 3-substituted morpholin-2-one.

Reagents:

  • Substrate A: Phenylglyoxal monohydrate (0.2 mmol)

  • Substrate B: N-(2-hydroxyethyl)aniline (0.24 mmol, 1.2 equiv)

  • Catalyst: (R)-TRIP (Chiral Phosphoric Acid) (10 mol%)

  • Solvent: Toluene (2.0 mL)

  • Desiccant: 4Å Molecular Sieves (100 mg)

Procedure:

  • Setup: Flame-dry a reaction tube and cool under argon. Add 4Å Molecular Sieves.

  • Addition: Add Phenylglyoxal (0.2 mmol), the amino alcohol (0.24 mmol), and (R)-TRIP catalyst (15 mg, 0.02 mmol).

  • Reaction: Add anhydrous Toluene (2.0 mL). Stir the mixture at 60 °C for 24 hours.

  • Workup: Cool to room temperature. Filter off the molecular sieves and wash with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc 10:1 to 4:1).

  • Validation: The product stereochemistry is defined by the specific CPA used. Verify ee using chiral HPLC.

Part 4: References

  • Asymmetric Hydrogenation of Dehydromorpholines: Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3][4] Chemical Science, 2021, 12, 15061–15066.[1]

  • CPA-Catalyzed Aza-Benzilic Rearrangement: He, Y.-P., Wu, H., & Wang, Q. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 2021, 143, 1745–1751.

  • Ti-Catalyzed Hydroamination/Transfer Hydrogenation: Lau, Y. Y., Zhai, H., & Schafer, L. L. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 2016, 81, 8696–8709.

  • Organocatalytic Chlorocycloetherification: Zhang, H., et al. "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification."[5] Organic Chemistry Frontiers, 2018, 5, 2374-2378.

  • General Review of Asymmetric Synthesis: von Münchow, T., et al. "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry, 2024.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

[1]

Executive Summary & Chemical Identity

Objective: This guide provides immediate, actionable protocols for the safe handling, storage, and disposal of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one . This chiral intermediate is a functionalized morpholinone derivative, commonly used as a building block in the synthesis of peptide mimetics and protease inhibitors.[1]

Critical Safety Note: While specific toxicological data for this exact stereoisomer may be limited in public registries, its structural analogs (Boc-protected amino acid derivatives and morpholinones) are universally classified as Irritants and Harmful by Ingestion/Inhalation .[1] All protocols below are based on a Read-Across Safety Assessment from structurally validated analogs (e.g., CAS 783350-37-8, CAS 109-11-5).

PropertyDetail
Chemical Name 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Synonyms (5S)-4-(tert-butoxycarbonyl)-5-((S)-sec-butyl)morpholin-3-one; Boc-L-Ile-morpholinone
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Molecular Formula C₁₃H₂₃NO₄ (Calculated based on structure)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Hazard Identification & Risk Assessment

Basis: GHS Classification of Morpholin-3-one derivatives.

  • Inhalation: Dust may cause respiratory tract irritation (H335).[1] High concentrations of dust are harmful.[1]

  • Skin Contact: Causes skin irritation (H315).[1][2] Prolonged contact may cause dermatitis.[1]

  • Eye Contact: Causes serious eye irritation (H319).[1][2] Mechanical abrasion from crystals is also a risk.[1]

  • Ingestion: Harmful if swallowed (H302).[1][2] May cause gastrointestinal irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Directive: PPE selection must be strictly adhered to during all phases of handling.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile Rubber Gloves (Min.[1] thickness 0.11 mm).Double-gloving recommended for solution handling.[1]Nitrile provides excellent resistance to the solid and common solvents (DCM/EtOAc) used to dissolve it.[1] Latex is not recommended due to poor solvent resistance.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 or EN 166).Face shield required if handling >10g in solution.[1]Prevents contact with airborne dust and splashes.[1][3][4][5] Standard safety glasses are insufficient for fine powder handling without a sash.[1]
Respiratory N95 / P2 / FFP2 Mask (Solid handling).Fume Hood (Solution handling).[1]The solid is likely a fine powder capable of aerosolization.[1] Solutions may contain volatile solvents (DCM) requiring ventilation.[1]
Body Protection Lab Coat (Cotton/Polyester blend).Tyvek sleeves recommended for scale >50g.[1]Prevents contamination of street clothes.[1] Long sleeves are mandatory to protect forearms from dust settling.[1]
Operational Handling Protocols
A. Weighing & Transfer (Solid Phase)

Risk: Generation of airborne dust.[1]

  • Environment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .[1] Do not weigh on an open bench.

  • Static Control: Boc-protected solids are often static-prone.[1] Use an anti-static gun or ionizer if the powder "flies."[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive (though generally stable, plastic is safer for high-purity applications).[1]

  • Cleanup: Immediately wipe the balance area with a damp paper towel (water/methanol) to capture invisible dust.[1]

B. Solubilization (Liquid Phase)

Risk: Splash and solvent exposure.[1]

  • Solvent Choice: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are standard.[1]

  • Addition: Add solvent slowly to the solid to prevent "puffing" of the powder.[1]

  • Vessel: Use a round-bottom flask or vial with a secure cap. Avoid open beakers to minimize evaporation and inhalation risks.[1]

C. Reaction Setup (Inert Atmosphere)

Note: While the Boc group is stable, the morpholinone ring can be sensitive to strong nucleophiles.

  • Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1]

  • Temperature: Standard handling is at Room Temperature (RT), but storage should be 2-8°C (Refrigerated) to prevent slow hydrolysis or degradation over months.

Workflow Visualization
Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the compound based on its state (Solid vs. Solution).

SafeHandlingStartStart: Handling 4-t-Boc-MorpholinoneStateCheckDetermine StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidPowderSolutionSolution (Dissolved)StateCheck->SolutionLiquidWeighingWeighing Protocol:1. Fume Hood ONLY2. Anti-static measures3. N95/P2 MaskSolid->WeighingDissolveSolubilization:Add solvent slowly(Prevent puffing)Solution->DissolveTransferTransfer:Use closed vesselsWeighing->TransferTransfer->DissolveDisposalDisposal:Solid -> IncinerationLiquid -> Halogenated WasteTransfer->DisposalSpill/ExcessReactReaction:Inert Gas (N2/Ar)Dissolve->ReactReact->Disposal

Caption: Operational workflow distinguishing safety requirements for solid vs. solution phase handling.

Emergency Response & Spill Control
Spill Response Workflow

In the event of a spill, immediate action is required to prevent contamination.[1][2][3][5]

SpillResponseSpillStartSpill DetectedTypeCheckType of Spill?SpillStart->TypeCheckDrySpillDry Powder SpillTypeCheck->DrySpillWetSpillSolution SpillTypeCheck->WetSpillIsolateEvacuate Area (if large)Don PPE (N95 + Goggles)DrySpill->IsolateSweepGently Sweep/Scoop(Avoid Dust Cloud)Isolate->SweepWipeWet Wipe Area(Water/Methanol)Sweep->WipeBinSeal in HazMat BagLabel: 'Contaminated Debris'Wipe->BinAbsorbCover with Absorbent(Vermiculite/Pads)WetSpill->AbsorbCollectCollect into Waste BagAbsorb->CollectCollect->Bin

Caption: Decision tree for containing and cleaning spills based on physical state.[1]

Waste Disposal

Compliance: Follow local EPA/ECHA regulations.[1] Never dispose of in sink.

  • Solid Waste: Excess pure compound must be disposed of via High-Temperature Incineration .[1] Place in a container labeled "Organic Solid Waste (Hazardous/Irritant)."

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .[1]

    • If dissolved in EtOAc/Methanol: Non-Halogenated Organic Waste .[1]

  • Contaminated PPE: Gloves and weighing boats should be treated as solid chemical waste.[1]

References
  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Morpholin-3-one (CAS 109-11-5).[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.[1][6][2] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Reaction mass of Boc-protected heterocycles. Retrieved from [1]

  • BOC Gases. (2022).[1] Guidance on Cylinder and Chemical Storage (CP44). Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 2
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.